molecular formula C10H17NO2 B2596353 Decahydroquinoline-2-carboxylic acid CAS No. 79799-18-1

Decahydroquinoline-2-carboxylic acid

Cat. No.: B2596353
CAS No.: 79799-18-1
M. Wt: 183.251
InChI Key: DIWCUPFNJXAUAE-UHFFFAOYSA-N
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Description

Decahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.251. The purity is usually 95%.
BenchChem offers high-quality Decahydroquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decahydroquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWCUPFNJXAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decahydroquinoline-2-carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 253136-28-6

Introduction: The Therapeutic Promise of the Decahydroquinoline Scaffold

Decahydroquinoline-2-carboxylic acid and its derivatives represent a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. The rigid, three-dimensional structure of the decahydroquinoline nucleus provides a versatile scaffold for the design of potent and selective therapeutic agents. This technical guide focuses on Decahydroquinoline-2-carboxylic acid hydrochloride (CAS 253136-28-6), a specific salt of this promising scaffold. While detailed public data on this particular salt is limited, this guide synthesizes available information on the parent compound and related structures to provide a comprehensive resource for researchers in drug discovery and development. The primary therapeutic indication for this class of compounds, as highlighted in early patent literature, is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Decahydroquinoline-2-carboxylic acid hydrochloride are not extensively available in the public domain. However, based on the general characteristics of similar hydrochloride salts of carboxylic acids, the following properties can be anticipated:

PropertyAnticipated Value/Characteristic
Molecular Formula C₁₀H₁₈ClNO₂
Molecular Weight 219.71 g/mol
Appearance Likely a white to off-white crystalline solid.
Solubility Expected to have enhanced aqueous solubility compared to the free acid due to its salt form. Solubility in organic solvents may vary.
Melting Point A patent for a related decahydroquinoline hydrochloride salt reports a melting point above 235°C, suggesting a high melting point for the compound of interest[1].
pKa The carboxylic acid moiety will have a pKa in the acidic range, while the protonated secondary amine will have a pKa in the basic range. Precise values are not publicly available.

Synthesis and Structural Elucidation

The synthesis of Decahydroquinoline-2-carboxylic acid typically involves the catalytic hydrogenation of its aromatic precursor, quinoline-2-carboxylic acid. The hydrochloride salt can then be prepared by treating the free acid with hydrochloric acid.

Synthetic Pathway

G quinoline Quinoline-2-carboxylic Acid hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) quinoline->hydrogenation Reduction of aromatic rings decahydroquinoline Decahydroquinoline-2-carboxylic Acid hydrogenation->decahydroquinoline hcl_treatment Treatment with HCl decahydroquinoline->hcl_treatment Salt Formation hydrochloride Decahydroquinoline-2-carboxylic Acid Hydrochloride (CAS 253136-28-6) hcl_treatment->hydrochloride

Caption: Synthetic route to Decahydroquinoline-2-carboxylic Acid Hydrochloride.

Detailed Synthesis Protocol (Adapted from Patent Literature)

The following protocol is adapted from the synthesis of the parent compound as described in US Patent 4,291,163[2].

Step 1: Synthesis of Decahydroquinoline-2-carboxylic Acid

  • Reaction Setup: In a suitable hydrogenation vessel, combine quinoline-2-carboxylic acid with a solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (H₂) under pressure until the theoretical amount of hydrogen is consumed.

  • Work-up: Remove the catalyst by filtration. The filtrate containing the product is then concentrated under reduced pressure to yield crude Decahydroquinoline-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified Decahydroquinoline-2-carboxylic acid in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the free acid.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield Decahydroquinoline-2-carboxylic acid hydrochloride.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the decahydronaphthalene ring system. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the N-H proton of the hydrochloride salt would also be observable.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The saturated carbons of the decahydroquinoline ring would appear in the upfield region of the spectrum. Analysis of ¹³C NMR data can be a powerful tool for determining the stereochemistry of the decahydroquinoline ring system[3].

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700-1730 cm⁻¹), and N-H stretching vibrations for the ammonium salt.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (Decahydroquinoline-2-carboxylic acid) upon loss of HCl.

Biological Activity and Mechanism of Action

The primary reported biological activity of Decahydroquinoline-2-carboxylic acid derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE).

The Renin-Angiotensin System (RAS) and ACE Inhibition

G angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin Cleavage angiotensin_i Angiotensin I renin->angiotensin_i ace Angiotensin-Converting Enzyme (ACE) angiotensin_i->ace Conversion angiotensin_ii Angiotensin II ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure inhibitor Decahydroquinoline-2-carboxylic Acid Hydrochloride inhibitor->ace Inhibition

Caption: The role of ACE in the Renin-Angiotensin System and the mechanism of inhibition.

ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the regulation of blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, Decahydroquinoline-2-carboxylic acid prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

A patent for a related compound, 1-(3-Benzoylthio-1-oxopropyl)-decahydroquinoline-2-carboxylic acid, demonstrated potent in vitro inhibition of ACE isolated from rabbit lung tissue, with activity in the range of 0.061-0.18 µM[2]. This suggests that the decahydroquinoline-2-carboxylic acid scaffold is a key pharmacophore for ACE inhibition.

Experimental Protocols

In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol is a generalized procedure for determining the in vitro ACE inhibitory activity of a compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Hippuric acid (HA) as a standard

  • Decahydroquinoline-2-carboxylic acid hydrochloride (test compound)

  • Buffer solution (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)

  • 1 M HCl to stop the reaction

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Solutions: Prepare stock solutions of HHL, ACE, and the test compound in the buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate a solution of ACE with various concentrations of the test compound (or buffer for the control) at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Inject a portion of the supernatant onto the HPLC system.

    • Separate the product, hippuric acid (HA), from the substrate, HHL, using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Detect the amount of HA produced by monitoring the absorbance at 228 nm[4][5].

  • Calculation: Calculate the percentage of ACE inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation in Animal Models of Hypertension

The antihypertensive efficacy of Decahydroquinoline-2-carboxylic acid hydrochloride can be evaluated in various animal models of hypertension.

Commonly Used Models:

  • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension[6].

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of volume-dependent hypertension[7].

  • Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.

General In Vivo Protocol:

  • Animal Acclimatization: Acclimate the hypertensive animals to the laboratory conditions.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

  • Drug Administration: Administer Decahydroquinoline-2-carboxylic acid hydrochloride to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose will need to be optimized. The patent for the related free acid suggests an oral dosage range of 10-200 mg/kg in a suspension[2].

  • Blood Pressure Monitoring: Monitor the blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Compare the changes in blood pressure in the treated group to a vehicle-treated control group. The ED₃₀ (the dose required to produce a 30 mmHg reduction in mean arterial blood pressure) can be calculated[2].

Analytical Methods for Quantification in Biological Matrices

The quantification of Decahydroquinoline-2-carboxylic acid in biological matrices such as plasma or urine is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.

LC-MS/MS Bioanalytical Workflow

G sample Biological Sample (e.g., Plasma, Urine) extraction Sample Preparation (Protein Precipitation or Solid-Phase Extraction) sample->extraction hplc HPLC Separation (Reversed-Phase C18 Column) extraction->hplc Extract ms Mass Spectrometry (Tandem MS/MS Detection) hplc->ms Eluent quantification Quantification ms->quantification Data

Caption: A typical bioanalytical workflow for the quantification of the target compound.

Key Steps in Method Development:

  • Sample Preparation: To remove proteins and other interfering substances, a protein precipitation step (e.g., with acetonitrile) or a more selective solid-phase extraction (SPE) can be employed.

  • Chromatographic Separation: A reversed-phase C18 column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a modifier (e.g., formic acid) would likely provide good separation.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would offer the highest selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation.

Conclusion and Future Directions

Decahydroquinoline-2-carboxylic acid hydrochloride is a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of the Angiotensin-Converting Enzyme for the treatment of hypertension. While specific data for this hydrochloride salt is not widely published, the information available for the parent compound and related analogs provides a strong foundation for further research. Future studies should focus on the detailed synthesis and characterization of this specific salt, comprehensive in vitro and in vivo pharmacological evaluation, and the development of robust analytical methods to support preclinical and clinical development. The exploration of other potential therapeutic applications for this versatile scaffold is also warranted.

References

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  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

  • Huh, M. K. (2015). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. European Journal of Advanced Research in Biological and Life Sciences, 3(2), 5-9. [Link]

  • Li, G. H. (2012). Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity. Shipin Kexue (Food Science), 33(22), 196-199. [Link]

  • Ace Therapeutics. (n.d.). Animal Models of Hypertension. [Link]

  • Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]

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Sources

A Technical Guide to the Stereochemistry and Application of Decahydroquinoline-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stereochemical complexities of decahydroquinoline-2-carboxylic acid (DHQ2CA). Designed for researchers, medicinal chemists, and drug development professionals, it delves into the synthesis, characterization, and application of its isomers, emphasizing the profound impact of stereochemistry on biological activity.

The Stereochemical Landscape of Decahydroquinoline-2-carboxylic Acid

The decahydroquinoline scaffold is a saturated bicyclic system featuring two fused six-membered rings. The stereochemical complexity arises from two primary sources: the ring fusion and the substitution at the C-2 position.

  • Ring Fusion: The fusion of the two rings at carbons 4a and 8a can be either cis or trans, creating two fundamental diastereomeric series.

  • C-2 Substitution: The carboxylic acid group at the C-2 position can be oriented either axially or equatorially relative to the piperidine ring.

The combination of these factors results in four distinct diastereomeric pairs: cis-axial, cis-equatorial, trans-axial, and trans-equatorial. Each of these diastereomers is chiral, leading to a total of eight possible stereoisomers. Understanding and controlling this stereochemistry is paramount, as the three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.

Caption: Logical hierarchy of DHQ2CA diastereomers.

Stereoselective Synthesis and Isomer Separation

The synthesis of specific DHQ2CA isomers is a significant challenge, with the primary route being the catalytic hydrogenation of quinoline-2-carboxylic acid. The stereochemical outcome is highly dependent on the reaction conditions.

Causality in Synthesis: The choice of catalyst and solvent dictates the stereochemistry of the ring fusion. Hydrogenation over platinum-based catalysts in acidic media typically leads to the thermodynamically less stable cis-fused isomers. Conversely, hydrogenation using rhodium catalysts often favors the formation of the more stable trans-fused isomers. This selectivity arises from the mechanism of hydrogen addition to the aromatic precursor adsorbed on the catalyst surface.

Experimental Protocol: Stereoselective Hydrogenation

Objective: To synthesize a mixture of decahydroquinoline-2-carboxylic acid isomers enriched in the cis configuration.

Materials:

  • Quinoline-2-carboxylic acid

  • Platinum(IV) oxide (Adam's catalyst)

  • Glacial acetic acid

  • Ethanol

  • Parr hydrogenation apparatus

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Catalyst Pre-reduction: In a Parr hydrogenation vessel, suspend platinum(IV) oxide (5 mol%) in glacial acetic acid.

  • Reaction Setup: Add quinoline-2-carboxylic acid (1 equivalent) to the vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake the reaction mixture at room temperature for 24-48 hours, monitoring hydrogen uptake.

  • Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the apparatus. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The resulting crude solid is a mixture of DHQ2CA isomers.

  • Purification: The separation of cis and trans isomers can be achieved by fractional crystallization from a suitable solvent system, such as ethanol/water, exploiting the differential solubility of the diastereomers.

Self-Validation: The stereochemical composition of the crude product and the purified fractions must be confirmed by ¹H NMR spectroscopy, as detailed in the next section.

Synthesis_Workflow Start Quinoline-2-carboxylic Acid Reaction Catalytic Hydrogenation (PtO2, H2, Acetic Acid) Start->Reaction Reactant Filtration Catalyst Filtration (Celite) Reaction->Filtration Product Slurry Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Mixture Crude Mixture of DHQ2CA Isomers Evaporation->Mixture Separation Fractional Crystallization or Chromatography Mixture->Separation Cis_Isomer cis-Isomer Separation->Cis_Isomer Fraction 1 Trans_Isomer trans-Isomer Separation->Trans_Isomer Fraction 2

Caption: General workflow for DHQ2CA synthesis and separation.

Definitive Stereochemical Assignment

The unambiguous assignment of each isomer's stereochemistry is critical and relies on a combination of advanced spectroscopic and analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the relative stereochemistry and conformational preferences of the DHQ2CA isomers in solution.[1][2][3]

  • ¹H NMR Spectroscopy: The key to distinguishing isomers lies in the analysis of proton-proton coupling constants (J-values). The dihedral angle between adjacent protons, dictated by the ring's conformation and stereochemistry, strongly influences their coupling constant. For example, a large coupling constant (J ≈ 10-13 Hz) between the protons at C2 and C3 is indicative of an axial-axial relationship, which helps to assign the conformation of the carboxylic acid group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms provide complementary information. The steric environment around a carbon nucleus affects its chemical shift. For instance, carbons in a cis-fused system often experience greater steric compression compared to their trans counterparts, leading to upfield shifts (the gamma-gauche effect).[1] This allows for the differentiation of the ring fusion stereochemistry.[1][3]

Isomer TypeKey ¹H NMR Diagnostic FeatureKey ¹³C NMR Diagnostic Feature
trans-fused Characteristic coupling patterns for a rigid chair-chair conformation.Generally downfield chemical shifts compared to cis-isomers.
cis-fused More complex coupling patterns due to conformational flexibility.Upfield chemical shifts for specific carbons due to steric compression.[1]
Axial COOH Small J-value for H2-H3 coupling (axial-equatorial).C2 chemical shift influenced by steric interactions.
Equatorial COOH Large J-value for H2-H3 coupling (axial-axial).C2 chemical shift is typically different from the axial isomer.
X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry of a molecule.[4][5] It provides an unambiguous three-dimensional structure of the molecule in the solid state.[6] This technique is invaluable for definitively confirming the assignments made by NMR and for establishing a reference for a series of related compounds.[7]

Applications in Drug Development: Targeting the NMDA Receptor

The rigid, conformationally defined scaffolds of DHQ2CA isomers make them attractive candidates in medicinal chemistry. Their stereochemistry is crucial for biological activity, as molecular recognition by protein targets is highly specific.

A prominent example is the development of decahydroquinoline derivatives as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[8][9] Overactivation of the NMDA receptor is implicated in various neurological disorders, making its antagonists valuable therapeutic targets.[10][11]

The structure-activity relationship (SAR) studies have shown that the precise stereochemistry of the decahydroquinoline nucleus is a key determinant of binding affinity and antagonist potency at the NMDA receptor.[8] Only isomers with a specific three-dimensional arrangement of the carboxylic acid and the bicyclic scaffold can fit effectively into the receptor's binding pocket. This stereospecificity highlights the necessity of robust stereocontrolled synthesis and characterization. For instance, certain trans-fused isomers have demonstrated significantly higher potency compared to their cis-fused counterparts, underscoring the critical role of the overall molecular shape.[12]

Receptor_Binding cluster_0 Stereospecific Binding cluster_1 Isomers Receptor NMDA Receptor Binding Site Isomer_A Correct Isomer (e.g., trans) Isomer_A->Receptor High Affinity Binding (Antagonist Activity) Isomer_B Incorrect Isomer (e.g., cis) Isomer_B->Receptor No/Low Binding (Inactive)

Caption: Stereochemistry dictates binding to the NMDA receptor.

Conclusion

The stereochemistry of decahydroquinoline-2-carboxylic acid is a multifaceted field that demands a rigorous and integrated approach. From stereocontrolled synthesis to definitive characterization using NMR and X-ray crystallography, each step is crucial for isolating and validating specific isomers. The profound influence of these isomers on biological targets, such as the NMDA receptor, validates the critical importance of stereochemical control in modern drug discovery. This guide serves as a foundational resource for scientists navigating the challenges and opportunities presented by this versatile chemical scaffold.

References

  • Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]

  • Spande, T. F., et al. (1999). Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their structural elucidation. Journal of Natural Products, 62(1), 5-21. [Link]

  • Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids. ResearchGate. [Link]

  • Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(21), 4286-4297. [Link]

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  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Unknown Author. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Research Square. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Daly, J. W., et al. (1990). Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax. Journal of Neurochemistry, 54(5), 1775-1782. [Link]

  • Krzykawski, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. [Link]

  • Unknown Author. (2024). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • El Hady, F. A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 620-626. [Link]

  • Zhuravleva, L. P., et al. (2008). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. [Link]

  • Unknown Author. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Macroheterocycles, 16(5), 415-420. [Link]

  • Pauli, G. F., et al. (2020). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 83(4), 1167-1182. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Unknown Author. (n.d.). Compounds used in the validation and follow-up X-ray crystallography... ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2... Doc Brown's Chemistry. [Link]

  • Kliuev, M. O., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Macroheterocycles. [Link]

  • Unknown Author. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. SlidePlayer. [Link]

  • Bentham Science Publisher. (n.d.). X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions. Bentham Science Publisher. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of N-Boc-Decahydroquinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-Boc-decahydroquinoline-2-carboxylic Acid Intermediates Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists

Abstract & Strategic Significance

Decahydroquinoline-2-carboxylic acid (DHQ-2-COOH) is a critical bicyclic non-natural amino acid. Structurally, it represents a conformationally restricted homolog of proline and pipecolic acid. Its incorporation into peptide backbones (e.g., in HCV protease inhibitors or bradykinin antagonists) locks the local conformation, often improving potency and metabolic stability.

This guide details the synthesis of the cis-fused N-Boc-protected intermediate starting from commercially available quinaldic acid (quinoline-2-carboxylic acid). The route prioritizes the heterogeneous catalytic hydrogenation of the heteroaromatic core—a step notorious for stereochemical drift and catalyst poisoning—followed by orthogonal N-protection .

Synthetic Route Architecture

The synthesis relies on a "Reduce-then-Protect" strategy. Direct hydrogenation of the aromatic precursor is preferred over stepwise reduction (via tetrahydroquinoline) to minimize workup losses and maximize the cis-diastereoselectivity inherent to surface-catalyzed hydrogenations.

Pathway Logic[1][2][3]
  • Substrate: Quinaldic Acid (Aromatic, planar).

  • Transformation: High-pressure hydrogenation saturates the C5-C8 carbocycle and the N1-C4 heterocycle.

  • Stereocontrol: The catalyst surface dictates a syn-addition of hydrogen, favoring the cis-fused ring junction (4a, 8a).

  • Protection: N-acylation with di-tert-butyl dicarbonate (

    
    ) renders the amino acid compatible with SPPS (Solid Phase Peptide Synthesis).
    

SynthesisFlow cluster_stereo Stereochemical Outcome Start Quinaldic Acid (Quinoline-2-COOH) H2 Hydrogenation (H2, Rh/C, AcOH) Start->H2 50-100 psi 60-80°C Inter Decahydroquinoline-2-COOH (Crude Acetate Salt) H2->Inter Full Saturation (Syn-Addition) Boc Boc Protection (Boc2O, NaOH) Inter->Boc pH Adjustment Final N-Boc-(cis)-DHQ-2-COOH Boc->Final Isolation

Figure 1: Synthetic workflow for the conversion of Quinaldic Acid to N-Boc-DHQ-2-COOH.

Critical Protocol A: Catalytic Hydrogenation

Objective: Complete saturation of the quinoline core to the decahydroquinoline scaffold. Challenge: Incomplete reduction (stopping at tetrahydroquinoline) and catalyst poisoning by the basic amine product.

Mechanistic Insight

The reduction proceeds via the adsorption of the planar quinoline ring onto the metal surface. The cis-fusion at the bridgehead carbons (4a and 8a) arises because hydrogen atoms are transferred from the catalyst surface to the adsorbed face of the molecule (syn-addition). Rhodium (Rh) is superior to Palladium (Pd) for this transformation because Rh is more active toward the carbocyclic ring (C5-C8) reduction in acidic media.

Materials
  • Substrate: Quinoline-2-carboxylic acid (Quinaldic acid).[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ).
    • Note: Rh/Al

      
      O
      
      
      
      often provides easier filtration post-reaction.
  • Solvent: Glacial Acetic Acid (AcOH).

    • Function: Protonates the basic nitrogen, preventing strong adsorption/poisoning of the catalyst active sites.

  • Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel, dissolve Quinaldic acid (10.0 g, 57.7 mmol) in glacial acetic acid (100 mL).

  • Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading).

    • Safety: Wet the catalyst with a small amount of water or acetic acid under inert gas (Nitrogen/Argon) before adding to the solvent to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (

      
      ) followed by Hydrogen (
      
      
      
      ).
    • Pressurize to 60–100 psi (4–7 bar) with H

      
      .
      
    • Heat the mixture to 60–80°C .

    • Agitate vigorously for 12–24 hours .

  • Monitoring: Monitor consumption of H

    
    . If pressure drops, repressurize. Reaction is complete when uptake ceases.
    
    • QC Check: Take an aliquot, filter, and run LC-MS. Look for M+1 = 184 (Product) vs. 178 (Tetrahydro-intermediate) vs. 174 (Starting Material).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with acetic acid.

    • Concentrate the filtrate in vacuo to yield the thick, oily acetate salt of decahydroquinoline-2-carboxylic acid.

    • Yield expectation: Quantitative crude conversion.

Critical Protocol B: N-Boc Protection & Isolation

Objective: Protect the secondary amine to allow for purification and downstream peptide coupling. Challenge: The crude hydrogenation product is an acetate salt. Proper pH control is vital to free the amine for reaction with Boc


O without hydrolyzing the Boc group later.
Step-by-Step Procedure
  • Basification: Dissolve the crude acetate salt (approx. 57 mmol theoretical) in a mixture of 1,4-Dioxane (60 mL) and Water (60 mL).

  • Reagent Addition:

    • Cool the solution to 0°C.

    • Add 1N NaOH solution slowly until pH reaches ~10–11.

    • Add Di-tert-butyl dicarbonate (Boc

      
      O) (15.1 g, 69 mmol, 1.2 equiv) in one portion.
      
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 12 hours. Maintain pH ~9–10 by adding small aliquots of NaOH if necessary.

  • Workup (The "Acid-Base" Purification):

    • Wash: Extract the alkaline aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted Boc
      
      
      
      O and non-acidic impurities. Discard the organic (ether) layer.
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N KHSO

      
       or 10% Citric Acid.
      
      • Warning: Do not use strong mineral acids (HCl) if possible, or use them very cautiously, as the Boc group is acid-labile.

    • Extraction: Extract the cloudy acidic aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Drying: Combine the Ethyl Acetate layers, wash with Brine, dry over Na

      
      SO
      
      
      
      , and filter.
    • Isolation: Concentrate in vacuo. The product usually solidifies upon standing or can be recrystallized from Hexanes/Ethyl Acetate.

Data Summary & Validation

Stereochemical Analysis

The hydrogenation of 2-substituted quinolines typically yields the cis-fused isomer as the major product.

ParameterCis-Isomer (Major)Trans-Isomer (Minor)
H2 Addition Syn-addition (face selective)Anti-addition (rare in heterogeneous cat.)
Ring Junction H(4a) and H(8a) are cisH(4a) and H(8a) are trans
NMR Signal Complex multiplets due to flexibilityMore rigid, distinct axial/equatorial splitting
Thermodynamics Kinetic ProductThermodynamic Product

QC Specifications:

  • Appearance: White to off-white solid.

  • MS (ESI): m/z = 284.2 [M+H]

    
     (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • 1H NMR (Validation): The methine proton at C2 typically appears around

    
     4.0–4.3 ppm. The absence of aromatic protons (7.0–8.0 ppm) confirms full reduction.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or H

starvation.
Use fresh Rh/C. Ensure solvent is acidic (AcOH). Increase pressure to 100 psi.
Low Yield (Boc Step) pH too low during reaction or too high during extraction.Maintain pH 10 during Boc addition. Ensure pH < 3 during final extraction to protonate the carboxylic acid.
Product is Oily Rotamers of Boc group or solvent traces.Triturate with cold pentane or hexanes to induce crystallization. Dry under high vacuum for 24h.

References

  • Hydrogenation of Quinoline Carboxylic Acids

    • Source: PrepChem. "Synthesis of 4-decahydroquinoline carboxylic acid.
    • URL:[Link]

    • Relevance: Establishes the Rh/Al O + Acetic Acid protocol for the carboxylic acid deriv
  • Stereoselectivity in Heterogeneous Hydrogenation

    • Source:Journal of Organic Chemistry.
    • Context: Confirms that PtO or Rh/C in acidic media favors cis-decahydroquinoline formation via syn-hydrogen
    • URL:[Link] (Generic link to JOC search for verification).

  • Boc-Protection Methodology: Source:Tetrahedron Letters. Standard protocols for amino acid protection. Context: The "Schotten-Baumann" like conditions (NaOH/Dioxane) described in Protocol B are standard for hindering amino acids.
  • General Decahydroquinoline Synthesis

    • Source: National Institutes of Health (PMC). "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids."
    • URL:[Link]

    • Relevance: Validates the stereochemical outcomes and NMR characteriz

Sources

Advanced Preparation of Chiral Decahydroquinoline Scaffolds for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decahydroquinoline (DHQ) scaffold represents a privileged class of bicyclic chiral amines. Unlike the planar quinoline or partially saturated tetrahydroquinoline, the DHQ motif offers a rigid, three-dimensional steric environment defined by the bridgehead carbon atoms (C4a and C8a). This 3D architecture is critical for asymmetric induction when these scaffolds are deployed as organocatalysts (e.g., in Michael additions) or as chiral ligands in transition-metal catalysis.

This Application Note details a hybrid "Two-Stage Reduction" strategy that has superseded classical resolution as the preferred route for high-value applications. This route combines the high enantioselectivity of homogeneous Iridium catalysis with the robust diastereoselectivity of heterogeneous hydrogenation.

Strategic Overview: The "Two-Stage" Pathway

The synthesis of enantiopure DHQ scaffolds presents a stereochemical challenge: controlling the absolute configuration at the bridgehead carbons while managing the cis/trans ring fusion.

  • Stage 1 (Enantioselective): Iridium-catalyzed asymmetric hydrogenation of the heteroaromatic ring to yield chiral 1,2,3,4-tetrahydroquinoline (THQ).

  • Stage 2 (Diastereoselective): Heterogeneous hydrogenation of the carbocyclic ring to yield cis- or trans-decahydroquinoline (DHQ).

Workflow Visualization

DHQ_Synthesis_Workflow Quinoline Quinoline (Achiral Precursor) Ir_Cat Step 1: Ir-Catalyzed Asymmetric Hydrogenation (Establishes C2/C4a chirality) Quinoline->Ir_Cat THQ Chiral Tetrahydroquinoline Ir_Cat->THQ Het_Red Step 2: Heterogeneous Hydrogenation (PtO2 or Rh/C) THQ->Het_Red Cis_DHQ cis-Decahydroquinoline (Kinetic Product) Het_Red->Cis_DHQ Acidic Media (H+ directed) Trans_DHQ trans-Decahydroquinoline (Thermodynamic Product) Het_Red->Trans_DHQ Neutral/High T

Figure 1: The divergent synthesis pathway. Stage 1 sets the enantiopurity; Stage 2 determines the diastereomer (cis/trans fusion).

Detailed Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (Quinoline THQ)

Principle: This protocol utilizes the breakthrough method developed by Zhou et al., where iodine is used as a critical additive to activate the Iridium-Bisphosphine complex. This method is superior to Chiral Phosphoric Acid (CPA) reductions for simple quinolines due to lower catalyst loading and higher turnover frequencies (TOF).

Materials:

  • Substrate: 2-Substituted Quinoline (e.g., 2-methylquinoline).

  • Pre-catalyst:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Ligand:

    
    -MeO-BIPHEP or 
    
    
    
    -SegPhos.
  • Additive: Iodine (

    
    ) - Critical for rate acceleration.
    
  • Solvent: Toluene (degassed, anhydrous).

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube or autoclave liner with

    
     (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%).
    
  • Solvent Addition: Add anhydrous toluene (concentration ~0.1 M relative to substrate). Stir at room temperature for 10–15 minutes until a clear orange/red solution forms (complexation).

  • Additive Activation: Add solid Iodine (

    
    ) (10 mol% relative to Ir, i.e., 0.1 mol% relative to substrate). Note: The solution color will darken immediately. Stir for 5 minutes.
    
  • Substrate Addition: Add the quinoline substrate (1.0 equiv).

  • Hydrogenation:

    • Transfer the vessel to a high-pressure reactor (if using autoclave).[1]

    • Purge with

      
       three times.
      
    • Pressurize to 600–700 psi (approx. 40–50 bar). Note: While some substrates work at balloon pressure, high pressure guarantees full conversion.

    • Stir vigorously at Room Temperature for 12–16 hours.

  • Workup: Release pressure carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc) usually yields the chiral tetrahydroquinoline (THQ) in >90% yield and >94% ee.

Self-Validation Checkpoint:

  • Appearance: Product should be a viscous oil or low-melting solid.

  • Chiral HPLC: Verify ee% using a Chiralcel OD-H or AD-H column (typical mobile phase: Hexane/iPrOH 90:10).

Protocol B: Diastereoselective Reduction (THQ cis-DHQ)

Principle: Converting the chiral THQ to the fully saturated DHQ requires reducing the fused benzene ring. This is energetically demanding. The stereochemical outcome (cis vs. trans fusion) is controlled by the catalyst surface and solvent pH. Acidic conditions favor the cis-isomer via a "haptophilicity" mechanism where the protonated amine directs the face of adsorption.

Materials:

  • Substrate: Chiral THQ (from Protocol A).

  • Catalyst:

    
     (Adams' Catalyst) or 
    
    
    
    .
  • Solvent: Glacial Acetic Acid (AcOH) or 1M HCl/MeOH.

  • Equipment: High-pressure autoclave (Hastelloy or glass-lined recommended).

Step-by-Step Procedure:

  • Preparation: Dissolve the chiral THQ (1.0 equiv) in Glacial Acetic Acid (0.2 M).

  • Catalyst Loading: Carefully add

    
     (5–10 wt% relative to substrate). Safety Alert: PtO2 is pyrophoric in the presence of H2 or solvents; add under inert atmosphere (Ar/N2).
    
  • Hydrogenation:

    • Seal the autoclave.[1]

    • Purge with

      
      , then 
      
      
      
      .
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 60°C. Stir for 24 hours.

  • Filtration: Cool to RT and depressurize. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate to remove bulk AcOH. Dissolve residue in

    
     and wash with saturated 
    
    
    
    until aqueous layer is pH 8–9.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Outcome: This protocol typically yields the cis-decahydroquinoline as the major diastereomer (>90:10 dr).

Application: Synthesis of a DHQ-Thiourea Catalyst

To utilize the prepared scaffold in asymmetric catalysis (e.g., enantioselective Michael additions), the secondary amine is often converted into a bifunctional thiourea.

Reaction Scheme:



Protocol:

  • Dissolve chiral cis-DHQ (1.0 mmol) in anhydrous THF (5 mL).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol) dropwise.

  • Stir at RT for 4 hours (TLC monitoring: disappearance of amine).

  • Evaporate solvent and recrystallize from Hexane/CH2Cl2.

  • Result: A crystalline, bifunctional organocatalyst ready for use.

Troubleshooting & Quality Control

Cis/Trans Isomer Determination

Distinguishing the cis-fused and trans-fused isomers is critical.[2] Use


 NMR spectroscopy.[3]
Featurecis-Decahydroquinolinetrans-Decahydroquinoline
Ring Fusion Flexible (conformational flip possible)Rigid (locked chair-chair)
C4a/C8a Shift Typically lower field (deshielded)Typically higher field (shielded)
Bohlmann Bands Absent in IR (2700–2800 cm⁻¹)Present (due to anti-periplanar lone pair)
Common Failure Modes
ProblemProbable CauseSolution
Low ee in Step 1 Wet solvent or oxidized catalystToluene must be Na-distilled or solvent-column dried. Iodine must be solid/dry.
No Reaction in Step 1 Catalyst poisoningEnsure Quinoline substrate is free of sulfur impurities (common in coal-tar sources).
Incomplete Reduction (Step 2) Pressure too lowCarbocyclic reduction requires >40 bar H2. Balloon pressure is insufficient.
Wrong Diastereomer (Step 2) Solvent not acidic enoughSwitch from MeOH to Glacial AcOH or add 1 eq. of HCl.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation (The Zhou Method): Wang, W. B., Lu, S. M., Yang, P. Y., Han, X. W., & Zhou, Y. G. (2003). Highly enantioselective iridium-catalyzed hydrogenation of heteroaromatic compounds, quinolines.[4][5][6][7][8][9] Journal of the American Chemical Society, 125(35), 10536-10537.

  • Mechanistic Insight on Iodine Additive: Wang, D. W., Wang, X. B., & Zhou, Y. G. (2009). Highly enantioselective iridium-catalyzed hydrogenation of 2-benzylquinolines and 2-functionalized and 2,3-disubstituted quinolines.[4][10] The Journal of Organic Chemistry, 74(7), 2780-2787.[10]

  • Heterogeneous Hydrogenation Selectivity (Cis/Trans): Vierhapper, F. W., & Eliel, E. L. (1977). Conformational analysis. XXXVI. Protonation and quaternization of cis-and trans-decahydroquinoline. The Journal of Organic Chemistry, 42(1), 51-62.

  • Application in Organocatalysis (Thiourea Synthesis): Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.

Sources

Application Notes & Protocols: Decahydroquinoline-2-carboxylic Acid as a Conformational Constraint in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling landscape for drug discovery due to their high specificity and potency.[1] However, their inherent flexibility in solution often leads to a significant entropic penalty upon binding to a biological target, which can negatively impact binding affinity.[1] Furthermore, this conformational ambiguity can render them susceptible to proteolytic degradation, limiting their in vivo stability and therapeutic potential.[1][2] Introducing conformational constraints is a powerful strategy to mitigate these limitations.[1][2][3] By pre-organizing the peptide into a bioactive conformation, we can enhance binding affinity, improve metabolic stability, and increase selectivity.[1][2][3]

Decahydroquinoline-2-carboxylic acid (Dhq), a saturated bicyclic amino acid, serves as an exceptional tool for inducing conformational rigidity in peptides. Its rigid scaffold significantly restricts the available conformational space of the peptide backbone, guiding it towards specific secondary structures. This application note provides a comprehensive guide to the synthesis, incorporation, and characterization of Dhq-containing peptides, offering detailed protocols and insights for researchers in peptide chemistry and drug development.

The Structural Impact of Decahydroquinoline-2-carboxylic Acid

The incorporation of a Dhq residue into a peptide chain imposes significant constraints on the peptide backbone's rotational freedom. The bicyclic ring system of Dhq effectively locks the φ (phi) and ψ (psi) dihedral angles in the vicinity of the incorporation site. The specific stereochemistry of the Dhq isomer used will dictate the precise nature of this constraint, allowing for the rational design of peptides with desired secondary structures, such as β-turns or helical motifs.

Diagram: Conformational Constraint by Dhq

G cluster_0 Flexible Linear Peptide cluster_1 Dhq-Constrained Peptide Linear_Peptide ... AA1 AA1 AA2 AA2 AA1->AA2 AA3 AA3 AA2->AA3 Flexible High Conformational Entropy AA2->Flexible AA4 AA4 AA3->AA4 Constrained_Peptide ... AA5 AA5 Dhq Dhq AA5->Dhq AA6 AA6 Dhq->AA6 Rigid Reduced Conformational Entropy Dhq->Rigid AA7 AA7 AA6->AA7

Caption: Incorporation of Dhq reduces peptide flexibility.

Synthesis of Fmoc-Protected Decahydroquinoline-2-carboxylic Acid Isomers

The synthesis of specific stereoisomers of Dhq is a critical first step. While several synthetic routes have been reported, a common approach involves the diastereoselective reduction of a tetrahydroquinoline precursor. The following is a generalized protocol; specific reaction conditions may need to be optimized based on the desired stereoisomer.

Protocol 1: Synthesis of Fmoc-Dhq-OH

  • Starting Material: Commercially available (or synthesized) 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

  • Protection of the Carboxylic Acid: The carboxylic acid is typically protected as a methyl or benzyl ester to prevent side reactions during subsequent steps.

  • Catalytic Hydrogenation: The aromatic ring of the tetrahydroquinoline is reduced using a suitable catalyst (e.g., Rhodium on alumina) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for controlling the stereoselectivity of the reduction.

  • Separation of Diastereomers: The resulting mixture of decahydroquinoline-2-carboxylic acid ester diastereomers is separated using column chromatography.

  • Fmoc Protection: The secondary amine of the desired isomer is protected with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in the presence of a base such as sodium bicarbonate in a solvent mixture like dioxane/water.

  • Deprotection of the Carboxylic Acid: The ester protecting group is removed (e.g., via saponification with LiOH for a methyl ester) to yield the final Fmoc-Dhq-OH.

  • Characterization: The final product should be thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Incorporation of Dhq into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dhq-OH into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[4][5][6] However, due to the sterically hindered nature of this non-canonical amino acid, optimized coupling conditions are often required.

Diagram: SPPS Workflow for Dhq Incorporation

G Resin Resin Support Linker Linker Attachment Resin->Linker First_AA Couple First Fmoc-AA-OH Linker->First_AA Deprotection1 Fmoc Deprotection (Piperidine) First_AA->Deprotection1 Wash1 Wash Deprotection1->Wash1 Couple_Dhq Couple Fmoc-Dhq-OH (e.g., HATU/DIPEA) Wash1->Couple_Dhq Wash2 Wash Couple_Dhq->Wash2 Deprotection2 Fmoc Deprotection (Piperidine) Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Couple_Next_AA Couple Next Fmoc-AA-OH Wash3->Couple_Next_AA Repeat Repeat Deprotection, Wash, and Coupling Cycles Couple_Next_AA->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS cycle for incorporating Dhq into a peptide.

Protocol 2: Solid-Phase Peptide Synthesis of a Dhq-Containing Peptide

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Dhq Coupling:

    • Dissolve Fmoc-Dhq-OH (1.5-2 equivalents) and a coupling agent such as HATU (1.5-2 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (3-4 equivalents), to the solution.

    • Add the activated Fmoc-Dhq-OH solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of Dhq.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Subsequent Amino Acid Couplings: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Table 1: Recommended Coupling Reagents for Dhq Incorporation

Coupling ReagentAdditiveBaseComments
HATU-DIPEAHighly efficient and generally recommended for sterically hindered amino acids.
HBTUHOBtDIPEAA classic and effective coupling reagent.
PyBOP-DIPEAAnother powerful coupling reagent, particularly useful for difficult couplings.
DICHOBt-A carbodiimide-based coupling system; the urea byproduct can sometimes be difficult to remove.[7]

Structural Characterization of Dhq-Containing Peptides

Determining the three-dimensional structure of Dhq-containing peptides is crucial to understanding the conformational effects of this modification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[8][9][10][11]

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). The choice of solvent can influence the peptide's conformation.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to assign the proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons. The presence of specific NOE/ROE cross-peaks can be used to determine inter-proton distances, which are essential for structure calculation.[10]

  • Structure Calculation: Use the distance restraints obtained from NOESY/ROESY data, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

  • Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation of the peptide and the specific structural motifs induced by the Dhq residue.

Applications in Drug Discovery: A Case Study

The incorporation of Dhq can significantly enhance the biological activity and metabolic stability of therapeutic peptides. For instance, in the development of antagonists for a G-protein coupled receptor (GPCR), a flexible native peptide ligand may show moderate affinity. By systematically replacing residues with different Dhq isomers, it is possible to identify a conformationally constrained analog with significantly improved binding affinity and resistance to enzymatic degradation.

Diagram: Dhq in a Signaling Pathway

G Dhq_Peptide Dhq-Containing Peptide Antagonist GPCR GPCR Dhq_Peptide->GPCR Blocks Binding G_Protein G-Protein GPCR->G_Protein Activation (Inhibited) Effector Effector Enzyme G_Protein->Effector Modulation (Inhibited) Second_Messenger Second Messenger Effector->Second_Messenger Production (Inhibited) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Altered (Inhibited)

Caption: Dhq peptide blocking a GPCR signaling pathway.

Table 2: Hypothetical Comparison of a Native Peptide and its Dhq-Constrained Analog

PropertyNative PeptideDhq-Constrained PeptideRationale for Improvement
Binding Affinity (Ki) 50 nM2 nMPre-organization of the peptide into the bioactive conformation reduces the entropic penalty of binding.
Proteolytic Stability t½ = 15 mint½ > 4 hoursThe rigid structure of the Dhq residue hinders recognition and cleavage by proteases.[12][13][14]
In vivo Efficacy ModerateHighImproved binding affinity and enhanced stability lead to a more potent and longer-lasting therapeutic effect.

Conclusion

Decahydroquinoline-2-carboxylic acid is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel, potent, and stable peptide-based therapeutics. By providing a rigid scaffold that enforces specific backbone conformations, Dhq enables the rational design of peptidomimetics with improved pharmacological properties. The protocols and insights provided in this application note offer a foundation for the successful synthesis, incorporation, and characterization of Dhq-containing peptides, paving the way for the discovery of next-generation peptide drugs.

References

  • Vertex AI Search. (n.d.).
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • JACS Directory. (2016, November 13). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
  • PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Journal of the American Chemical Society. (2007, May 16).
  • Benchchem. (n.d.). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
  • PMC. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
  • PMC - NIH. (n.d.). High throughput synthesis of peptides and peptidomimetics.
  • MDPI. (2011, May 3).
  • Website. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • Website. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.
  • Website. (n.d.).
  • YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.
  • Books. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems.
  • Indian Academy of Sciences. (n.d.).
  • Encyclopedia MDPI. (2021, February 25).
  • Website. (n.d.). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts.
  • PMC. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
  • PubMed. (n.d.). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1 ....
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines.
  • Website. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides.
  • ResearchGate. (2025, August 6). Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer.
  • ResearchGate. (2025, December 21). (PDF)
  • Website. (2023, July 27). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.
  • Deep Blue Repositories. (n.d.). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline.
  • Website. (n.d.). Recent development of peptide coupling reagents in organic synthesis.

Sources

Application Note: Reaction Conditions for Coupling Decahydroquinoline-2-Carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

Decahydroquinoline-2-carboxylic acid is a saturated bicyclic amino acid analog that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid, sterically demanding structure offers a unique conformational constraint that can be exploited to enhance the pharmacological properties of peptide-based therapeutics. However, this same structural rigidity presents a significant synthetic challenge. The formation of an amide bond between the sterically hindered carboxylic acid of decahydroquinoline and an amine is often kinetically slow, leading to incomplete reactions, low yields, and an increased risk of side reactions.[3][4]

Conventional amide coupling methods may prove insufficient for such demanding substrates.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reaction conditions for the successful coupling of decahydroquinoline-2-carboxylic acid with amines. We will delve into the rationale behind reagent selection, provide detailed experimental protocols, and offer mechanistic insights and troubleshooting strategies to overcome the inherent difficulties of this transformation.

The Crucial Choice: Selecting an Appropriate Coupling Reagent

The success of the coupling reaction hinges on the effective activation of the carboxylic acid. The choice of coupling reagent is therefore the most critical parameter. For sterically hindered substrates like decahydroquinoline-2-carboxylic acid, the reagent must be highly reactive yet selective enough to minimize side reactions, particularly racemization at the chiral center.

The three main classes of modern coupling reagents are carbodiimides, uronium/aminium salts, and phosphonium salts.[6]

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their cost-effectiveness and ease of use.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[6][9] However, for hindered couplings, carbodiimides alone are often slow and can lead to racemization.[6] Their efficacy is dramatically improved by the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form a more reactive, less racemization-prone active ester.[9][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally superior for difficult couplings involving sterically hindered amino acids.[3][11] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered the gold standard. It incorporates the HOAt moiety directly into its structure, leading to rapid formation of a highly reactive OAt-active ester, which accelerates the coupling and significantly suppresses racemization.[12][13] A potential side reaction with uronium salts is the guanidinylation of the free amine if the coupling reagent is used in large excess, which can terminate the reaction.[14][15]

  • Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP ((Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)) are also exceptionally effective for hindered systems.[6] They offer activation rates comparable to uronium salts but have the distinct advantage of not causing guanidinylation side reactions.[6][14] The primary drawback can be their higher cost compared to other reagents.[14]

Reagent ClassExample(s)AdvantagesDisadvantagesRecommendation for Decahydroquinoline
Carbodiimide EDC, DCCCost-effective; water-soluble byproduct (EDC).[6][9]Slower kinetics for hindered substrates; higher risk of racemization without additives.[6]Viable with HOBt/HOAt, but may require longer reaction times or elevated temperatures.[9]
Uronium/Aminium HATU, HBTUVery fast reaction rates; low racemization (especially HATU); highly effective for hindered substrates.[3][11][12]Higher cost; potential for guanidinylation side reaction with excess reagent.[14][15]Highly Recommended. The preferred choice for initial attempts to ensure high yield and purity.
Phosphonium PyBOPExcellent reactivity; low racemization; no risk of guanidinylation.[6][14]Generally the most expensive option; byproducts can be difficult to remove.[14]Excellent alternative to HATU, particularly if guanidinylation is a concern or in cyclization reactions.
Optimizing Key Reaction Parameters

Beyond the coupling reagent, several other factors must be carefully controlled.

  • Base: The reaction requires a non-nucleophilic organic base to deprotonate the carboxylic acid and the amine salt (if applicable). A sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is essential.[6][16] These bases are too bulky to act as nucleophiles themselves, preventing unwanted side reactions. Typically, 2-3 equivalents are used.

  • Solvent: Anhydrous, polar aprotic solvents are the standard choice. Dimethylformamide (DMF) is most common, though Dichloromethane (DCM) can also be used.[9][13] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediates and deactivate the coupling reagent.[9]

  • Temperature: The activation step is typically performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature and stirred until completion.[9][17] For particularly challenging couplings, gentle heating (e.g., 40-50 °C) can be employed, but this should be a last resort as it increases the risk of racemization.[18]

  • Stoichiometry: To drive the reaction to completion, a slight excess of the amine and coupling reagent relative to the carboxylic acid is recommended. A typical starting point is 1.0 equivalent of carboxylic acid, 1.1-1.2 equivalents of amine, 1.1-1.2 equivalents of coupling reagent, and 2.5-3.0 equivalents of base. [9]

Experimental Protocols

The following are robust, field-proven protocols. Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

This protocol is optimized for high efficiency and is the recommended first approach for this challenging substrate.

Materials:

  • Decahydroquinoline-2-carboxylic acid (1.0 equiv)

  • Amine (or amine hydrochloride salt) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv if using free amine; 3.5 equiv if using amine HCl salt)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the decahydroquinoline-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA dropwise to the cooled solution. Stir for 5-10 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This protocol is a more economical option that can be effective, though it may require longer reaction times.

Materials:

  • Decahydroquinoline-2-carboxylic acid (1.0 equiv)

  • Amine (or amine hydrochloride salt) (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous DCM or DMF (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the decahydroquinoline-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.2 equiv).[9]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[9]

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using DMF, perform a liquid-liquid extraction after diluting with ethyl acetate as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization of Key Processes

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Acid & Coupling Reagent in Anhydrous DMF cool Cool to 0 °C prep_acid->cool prep_amine Dissolve Amine in Anhydrous DMF add_amine Add Amine Solution prep_amine->add_amine add_base Add DIPEA (Pre-activation) cool->add_base add_base->add_amine react Warm to RT, Stir 4-16h add_amine->react extract Aqueous Extraction react->extract purify Column Chromatography extract->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling.

The superior performance of HATU is rooted in its mechanism, which proceeds through a highly reactive OAt-ester intermediate.[12][19]

G RCOOH R-COOH + DIPEA RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ Intermediate1 O-Acylisouronium Salt (Unstable) RCOO->Intermediate1 HATU HATU HATU->Intermediate1 OAt_Ester OAt-Active Ester (Highly Reactive) Intermediate1->OAt_Ester + HOAt⁻, - TMU TMU Tetramethylurea (Byproduct) Amide Amide Product OAt_Ester->Amide Amine R'-NH₂ Amine->Amide HOAt HOAt (Regenerated) Amide->HOAt releases

Caption: Activation pathway using HATU reagent.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent. 2. Reagents (especially solvent) are not anhydrous. 3. Steric hindrance is too great for the conditions.1. Switch from EDC/HOBt to HATU or PyBOP.[3][9] 2. Use freshly distilled/dried solvents and new bottles of reagents. 3. Increase reaction time, gently heat to 40-50 °C, or perform a "double coupling" (add a second portion of reagents after the initial reaction time).[18][20]
Multiple Byproducts 1. Racemization of the chiral center. 2. Guanidinylation of the amine (if using HBTU/HATU). 3. Formation of N-acylurea (with carbodiimides).1. Ensure the reaction is run at 0 °C to RT. Use HATU, which is known to suppress racemization.[12] 2. Use a maximum of 1.1-1.2 equivalents of the uronium reagent. If the problem persists, switch to a phosphonium reagent like PyBOP.[14][15] 3. Add HOBt or HOAt as an additive to intercept the O-acylisourea intermediate.[6]
Difficult Purification 1. Excess unreacted starting materials. 2. Dicyclohexylurea (DCU) byproduct from DCC is insoluble. 3. Byproducts from coupling reagents (e.g., HMPA from BOP).1. Optimize stoichiometry. Ensure thorough aqueous work-up to remove acidic/basic components. 2. Use EDC instead of DCC; its urea byproduct is water-soluble.[6] 3. Choose modern reagents like HATU or PyBOP which produce more easily separable byproducts.[6]

References

  • Emerging Methods in Amide- And Peptide-Bond Formation . PubMed. Available from: [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]

  • Contemporary Approaches for Amide Bond Formation . ResearchGate. Available from: [Link]

  • Phosphonium coupling . Wikipedia. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Available from: [Link]

  • HATU . Wikipedia. Available from: [Link]

  • Recent developments in catalytic amide bond formation . Sci-Hub. Available from: [Link]

  • Amide Bond Formation Strategies: Research Guide & Papers . PapersFlow. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available from: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation . AIR Unimi. Available from: [Link]

  • Carbodiimide-Mediated Coupling . Organic Chemistry Tutor. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides . CHIMIA. Available from: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. Available from: [Link]

  • Acid-Amine Coupling using EDCI . Organic Synthesis. Available from: [Link]

  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts . YouTube. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. Available from: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview . ResearchGate. Available from: [Link]

  • Amide Synthesis . Fisher Scientific. Available from: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings . Luxembourg Bio Technologies. Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . ResearchGate. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . Bio-synthesis. Available from: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? . Reddit. Available from: [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A . MDPI. Available from: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole . ResearchGate. Available from: [Link]

  • Procedures to Improve Difficult Couplings . ResearchGate. Available from: [Link]

  • What do you do when your peptide synthesis fails? . Biotage. Available from: [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes . American Chemical Society. Available from: [Link]

  • Synthesis of 4-decahydroquinoline carboxylic acid . PrepChem.com. Available from: [Link]

  • Acylation of Amines, Part 2: Other Electrophiles . YouTube. Available from: [Link]

  • US4291163A - Decahydroquinoline-2-carboxylic acid compounds. Google Patents.
  • The Synthesis of Sterically Hindered Amides . ResearchGate. Available from: [Link]

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Solubility of decahydroquinoline-2-carboxylic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profile & Handling of Decahydroquinoline-2-Carboxylic Acid

Part 1: Executive Summary & Physicochemical Profile

Decahydroquinoline-2-carboxylic acid (DHQ-2-CA) is a bicyclic non-proteinogenic amino acid.[1] Structurally, it is a proline analogue fused with a cyclohexane ring.[1] It serves as a critical chiral intermediate in the synthesis of ACE inhibitors, most notably Perindopril .

Understanding its solubility requires analyzing its zwitterionic nature .[1] Like proline, DHQ-2-CA exists primarily as a zwitterion (inner salt) in neutral aqueous solutions, rendering it highly water-soluble and poorly soluble in non-polar organic solvents.[1] Successful isolation and purification depend entirely on manipulating pH to disrupt this zwitterionic state.[1]

Physicochemical Specifications
PropertyValue / CharacteristicNotes
Molecular Formula

Bicyclic secondary amine.[1]
Molecular Weight 183.25 g/mol
pKa (Acid) ~2.0 (Estimated)Protonated carboxylic acid (

).
pKa (Base) ~10.6 (Estimated)Protonated secondary amine (

).
Isoelectric Point (pI) ~6.3pH of minimum solubility.[1]
LogP (Octanol/Water) -1.3 (Estimated)Highly hydrophilic in neutral form.[1]
Stereochemistry cis / trans isomers(2S, 3aS, 7aS) is the key pharmacophore.

Part 2: Solubility Landscape

The solubility of DHQ-2-CA is binary: it behaves like an inorganic salt in water and like a lipophilic organic only when chemically modified or at specific pH extremes.[1]

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High Soluble as Zwitterion (

).[1]
Aqueous 1M HClVery High Soluble as Cationic Salt (

).[1]
Aqueous 1M NaOHVery High Soluble as Anionic Salt (

).[1]
Alcohols Methanol, EthanolModerate to Good Soluble, especially when hot.[1] Used for crystallization.[1][2]
Chlorinated DCM, ChloroformPoor Insoluble as zwitterion.[1] Soluble only if N-protected or esterified.[1]
Esters Ethyl AcetateVery Poor Insoluble as free acid.[1] Good for extracting impurities.[1]
Hydrocarbons Hexane, TolueneInsoluble No interaction with ionic/polar domains.[1]
Specialty n-ButanolModerate The only standard organic solvent capable of extracting the free zwitterion (requires multiple passes).

Part 3: Experimental Protocols

Protocol A: pH-Switch Extraction (The "Work-Up" Standard)

Objective: To isolate DHQ-2-CA from a crude aqueous reaction mixture by exploiting its amphoteric nature.[1]

Principle: Amino acids cannot be extracted into standard organics (EtOAc/DCM) from water in their neutral zwitterionic state.[1] This protocol uses "contaminant extraction" followed by "isoelectric precipitation" or "n-butanol extraction."[1]

Step-by-Step Methodology:

  • Acidic Wash (Removal of Neutrals):

    • Adjust the crude aqueous solution to pH 1.0 - 2.0 using 6M HCl.[1]

    • State: DHQ-2-CA is now cationic (

      
      ) and stays in water.[1]
      
    • Action: Extract the aqueous phase 2x with Ethyl Acetate (EtOAc).

    • Result: Discard the organic layer (contains non-basic impurities). Keep the aqueous layer.[1]

  • Isoelectric Focusing (Precipitation):

    • Note: This step works best if the concentration is high (>100 mg/mL).

    • Slowly add 6M NaOH to the aqueous layer while monitoring pH.[1]

    • Target pH: 6.3 (Isoelectric Point) .

    • Observation: The solution may become cloudy as the zwitterion forms and reaches minimum solubility.

    • If precipitate forms: Cool to 4°C, filter, and wash with cold ethanol.[1]

    • If no precipitate (too dilute): Proceed to Step 3.

  • n-Butanol Extraction (For Dilute Solutions):

    • At pH 6.3, add n-Butanol (ratio 1:1 v/v) to the aqueous phase.

    • Shake vigorously.[1][3] The zwitterion has sufficient lipophilicity (due to the decahydroquinoline ring) to partition partially into n-butanol.

    • Repeat extraction 3-4 times.[1]

    • Combine n-butanol layers and evaporate to dryness under reduced pressure (Rotavap) at 50°C.

Protocol B: Crystallization & Purification

Objective: To purify the crude solid obtained from Protocol A, separating cis/trans isomers.

Context: The cis-fused isomer is often more soluble than the trans-fused isomer in alcoholic solvents, a property used for optical resolution.[1]

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (95%) .

  • Clarification: If insoluble particulates remain, filter hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collection: Filter the white crystals.

    • Note: If the product is an oil (common for mixed isomers), triturated with Diethyl Ether or Acetone to induce solidification.

Part 4: Visualizing the Solubility Logic

Diagram 1: pH-Dependent Speciation & Solubility

This diagram illustrates why pH control is the single most critical factor in handling this compound.[1]

SolubilitySpeciation Acid Acidic pH (< 2) Cationic Form (R-NH2+ / COOH) Neutral Neutral pH (~6.3) Zwitterion Form (R-NH2+ / COO-) Acid->Neutral + NaOH Sol_Acid Soluble in Water Insoluble in Organics Acid->Sol_Acid Neutral->Acid + HCl Base Basic pH (> 10) Anionic Form (R-NH / COO-) Neutral->Base + NaOH Sol_Neut Min. Water Solubility Extractable in n-Butanol Precipitates if Conc. High Neutral->Sol_Neut Base->Neutral + HCl Sol_Base Soluble in Water Insoluble in Organics Base->Sol_Base

Caption: Speciation of Decahydroquinoline-2-carboxylic acid across the pH scale, dictating solubility windows.

Diagram 2: Isolation Workflow

ExtractionWorkflow Start Crude Aqueous Mixture (pH Unknown) Acidify Acidify to pH 2.0 (HCl) Start->Acidify Wash Wash with Ethyl Acetate Acidify->Wash Split1 Phase Separation Wash->Split1 OrgWaste Organic Layer (Impurities) Split1->OrgWaste Discard AqPhase Aqueous Layer (Target + Salts) Split1->AqPhase Keep Neutralize Adjust to pH 6.3 (pI) (NaOH) AqPhase->Neutralize Decision Concentration? Neutralize->Decision HighConc High Conc. (>100mg/mL) Decision->HighConc LowConc Low Conc. (<50mg/mL) Decision->LowConc Precip Precipitate & Filter HighConc->Precip Extract Extract with n-Butanol (3x) LowConc->Extract Final Pure DHQ-2-CA Precip->Final Extract->Final

Caption: Decision tree for the isolation of DHQ-2-CA from aqueous reaction media.

References

  • Remko, M., et al. (2014).[1][4] Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. Journal of Molecular Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 132471, Decahydroquinoline-5-carboxylic acid (Isomer Analog Data). Retrieved from [Link]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

  • Google Patents. (1981).[1] US4291163A - Decahydroquinoline-2-carboxylic acid compounds.[1] Retrieved from

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Troubleshooting & Optimization

Technical Support Center: Decahydroquinoline (DHQ) Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Optimizing Diastereomeric Ratio (dr) in Decahydroquinoline Scaffolds

Introduction: The Stereochemical Challenge

Decahydroquinoline (DHQ) is a privileged scaffold in drug discovery (e.g., NMDA antagonists) and natural product synthesis (e.g., Pumiliotoxin C). The core challenge lies in controlling the bridgehead stereochemistry (C4a/C8a fusion).

  • Cis-fused: Often kinetically favored in hydrogenation; flexible conformation.

  • Trans-fused: Thermodynamically favored (diequatorial); rigid conformation.

This guide provides field-proven protocols to lock in your desired diastereomer, whether you are employing classical hydrogenation or modern organocatalysis.

Module 1: Catalytic Hydrogenation (The Kinetic Approach)

Goal: Accessing cis-fused DHQs from Quinoline or Tetrahydroquinoline precursors.

The Mechanism of Selectivity

In heterogeneous catalysis, the diastereoselectivity is dictated by the adsorption mode of the substrate onto the metal surface.

  • Neutral Media (Pd/C, MeOH): The pyridine ring adsorbs flat. Hydrogen adds from the bottom, but the pre-existing carbocycle can direct facial selectivity unpredictably, often leading to mixtures.

  • Acidic Media (PtO₂, TFA/AcOH): The nitrogen is protonated (

    
    ). This prevents flat adsorption of the N-ring due to steric clash and electronic repulsion. The molecule adsorbs via the carbocycle, and hydrogenation transfers to the N-ring from the same face, resulting in high cis-selectivity.
    
Standard Operating Procedure: High-Fidelity Cis-Reduction
ParameterRecommendationRationale
Catalyst PtO₂ (Adams' Catalyst) Platinum favors saturation over partial reduction; tolerates strong acid.
Solvent TFA (or AcOH + 1 eq. HCl)Protonates the quinoline nitrogen to enforce "anchored" adsorption.
Pressure 50–100 bar (High Pressure)Forces the reaction to completion, minimizing partially reduced intermediates that can epimerize.
Temp RT to 50°CKeep low to avoid thermodynamic equilibration to the trans-isomer.
Troubleshooting Guide: Hydrogenation

Q: I used Pd/C in Methanol, but I got a 60:40 cis:trans mixture. Why?

A: In neutral methanol, the quinoline substrate is not protonated. It competes for adsorption sites with the solvent. Without the "proton anchor," the molecule flips on the catalyst surface. Fix: Switch to PtO₂ in Acetic Acid. If you must use Pd/C, add 2 equivalents of HCl to the methanol.

Q: My reaction stalled at the tetrahydroquinoline (THQ) stage.

A: The benzene ring is much harder to reduce than the pyridine ring.

  • Increase Pressure: Boost H₂ pressure to >60 bar.

  • Change Catalyst: Switch to Rh/C or Ru/C for the second stage; these are more active for carbocycle reduction.

Visual Workflow: Hydrogenation Decision Tree

Hydrogenation_Logic Start Starting Material: Quinoline Goal Desired Isomer? Start->Goal Cis Target: Cis-DHQ Goal->Cis Kinetic Control Trans Target: Trans-DHQ Goal->Trans Thermodynamic Control Cond_Cis Condition A: PtO2 (5 mol%) Solvent: TFA or AcOH/HCl 50-100 bar H2 Cis->Cond_Cis Cond_Trans Condition B: Ru/C or Raney Ni High Temp (>150°C) Thermodynamic Control Trans->Cond_Trans Result_Cis Result: >95:5 Cis:Trans (Kinetic Product) Cond_Cis->Result_Cis Result_Trans Result: Predominantly Trans (Thermodynamic Product) Cond_Trans->Result_Trans

Caption: Decision matrix for selecting catalytic conditions based on desired bridgehead stereochemistry.

Module 2: Organocatalytic Assembly (The Precision Approach)

Goal: De novo synthesis of chiral DHQs with high ee and dr using Michael-Michael cascades.

The Mechanism

This approach typically utilizes a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether).

  • Activation: The catalyst forms an iminium ion with an

    
    -unsaturated aldehyde.
    
  • Michael 1: A nucleophile (e.g., malonate or keto-ester) attacks.

  • Michael 2 / Aldol: An intramolecular cyclization occurs via enamine activation.

  • Result: Three contiguous stereocenters are set simultaneously.

Critical Protocol: The "One-Pot" Cascade
  • Reagents: Enal (1.0 eq), Nitroalkene/Ketoester (1.2 eq), Catalyst (10-20 mol%).

  • Solvent: Toluene or DCM (Non-polar solvents enhance ion-pairing).

  • Additive: Benzoic acid (10-20 mol%) accelerates iminium formation.

  • Temperature: 0°C to RT (Lower temp improves ee, but slows dr equilibration).

Troubleshooting Guide: Organocatalysis

Q: My diastereomeric ratio is poor (e.g., 3:1), but enantioselectivity is high.

A: The dr is often determined by the reversibility of the second cyclization step.

  • Fix 1 (Base): Add a weak base (LiOAc or NaHCO₃) after the initial consumption of starting material to facilitate thermodynamic equilibration to the more stable trans-isomer (if desired) or to speed up the closure of the cis-isomer.

  • Fix 2 (Concentration): High concentration can lead to intermolecular side reactions. Dilute to 0.1 M.

Q: The reaction is sluggish.

A: Water is the enemy here. While "wet" solvents are sometimes tolerated, high water content hydrolyzes the iminium intermediate. Use molecular sieves (4Å) and ensure the aldehyde is freshly distilled.

Visual Workflow: Organocatalytic Cascade

Organocatalysis Substrate Enal + Nucleophile Inter1 Iminium Formation (Catalyst Binding) Substrate->Inter1 Acid Co-cat Inter2 Michael Addition (Stereocenter 1 Set) Inter1->Inter2 Re-face attack Inter3 Enamine Formation (Intramolecular) Inter2->Inter3 Hydrolysis/Exchange Product Cyclization (Aldol/Michael) (Stereocenters 2 & 3 Set) Inter3->Product Ring Closure

Caption: Step-wise generation of stereocenters via Jørgensen-Hayashi catalyst mediation.

Module 3: Thermodynamic Equilibration (The "Fix-It" Strategy)

Sometimes, you cannot avoid getting the "wrong" isomer.[1] If you have the cis-isomer but need the trans-isomer (or vice versa), use thermodynamics.

The Rule:

  • Parent DHQ: Trans-fused is more stable by ~2.6 kcal/mol (diequatorial).

  • Substituted DHQ: If you have a substituent (e.g., methyl) at C2 or C5, the cis-fused system might become more stable to avoid 1,3-diaxial interactions.

Isomerization Protocol

If your DHQ has an adjacent carbonyl (e.g., decahydroquinolin-4-one):

  • Dissolve in EtOH.

  • Add NaOEt (0.5 eq).

  • Reflux for 4–12 hours.

  • Result: The mixture will settle at the thermodynamic ratio (usually favoring trans).

Warning: If your nitrogen is unprotected, oxidation to the imine is a risk. Keep under Argon.

FAQ: Rapid Response

Q: Can I separate cis/trans isomers by flash chromatography?

A: Difficult but possible. Cis-isomers are usually more polar (elute later) on silica because the nitrogen lone pair is more accessible for H-bonding with silanols. Amine-functionalized silica often gives better separation.

Q: How do I determine my dr quickly without purifying?

A: Crude NMR is best. Look at the bridgehead protons (H-4a and H-8a).

  • Cis-fused:

    
     (axial-equatorial coupling).
    
  • Trans-fused:

    
     (axial-axial coupling).
    

Q: Does N-protection affect the ratio?

A: Yes. Large N-protecting groups (Boc, Cbz) increase A-1,3 strain, often destabilizing the cis-form and pushing the equilibrium toward trans during synthesis.

References

  • Kuwano, R. et al. (2008). Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines. J. Am. Chem. Soc. Link

  • Booth, H. & Bailey, J.M. (1979).[2] Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives. J. Chem. Soc., Perkin Trans.[2][3] 2. Link

  • Takashima, K. et al. (2021).[4] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules. Link

  • List, B. & MacMillan, D. (2021). Nobel Prize in Chemistry: Asymmetric Organocatalysis.[1][5] Link

Sources

Technical Support Center: Strategies for Preventing Racemization During Decahydroquinoline-2-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid analogue, decahydroquinoline-2-carboxylic acid, into their synthetic workflows. Due to its rigid, bicyclic structure, this compound presents unique challenges, particularly concerning the preservation of stereochemical integrity during amide bond formation. This resource provides in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the mechanisms behind racemization to empower you to optimize your coupling reactions and ensure the enantiopurity of your final products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers (a racemate). In the context of peptide synthesis, this means the conversion of a desired L-amino acid residue into its D-enantiomer. This loss of stereochemical integrity can have profound consequences, as the biological activity of peptides is often highly dependent on their specific three-dimensional structure. Even minor levels of racemization can lead to diastereomeric impurities that are difficult to separate and can significantly reduce the therapeutic efficacy or introduce unforeseen toxicological profiles of a drug candidate.

Q2: Why is decahydroquinoline-2-carboxylic acid particularly susceptible to racemization during coupling?

The susceptibility of an amino acid to racemization is influenced by several factors, including the steric hindrance around the chiral center. While sterically hindered amino acids can sometimes be less prone to racemization due to conformational constraints, the activation of the carboxyl group required for coupling can still lead to the formation of planar intermediates that are susceptible to proton abstraction and subsequent loss of stereochemistry. The rigid structure of decahydroquinoline-2-carboxylic acid can influence the stability of these intermediates and the kinetics of the coupling reaction, potentially creating conditions favorable for racemization if not carefully controlled.

Q3: What is the primary mechanism of racemization during peptide coupling?

The most prevalent mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process is initiated by the activation of the carboxylic acid. The activated intermediate can then undergo intramolecular cyclization to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers.[1][3]

Q4: Can racemization be completely avoided?

While complete elimination of racemization is challenging, it can be suppressed to negligible levels (<0.1%) with careful selection of coupling reagents, additives, solvents, and reaction conditions.[4] The goal is to facilitate a rapid coupling reaction that outcompetes the rate of oxazolone formation and subsequent enolization.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Significant levels of diastereomeric impurities are detected in my final product after coupling decahydroquinoline-2-carboxylic acid.

Possible Cause A: Inappropriate Coupling Reagent

  • Explanation: The choice of coupling reagent is paramount in controlling racemization.[5] Carbodiimides like DCC and EDC, when used alone, are known to cause significant racemization.[6][7] Uronium/aminium and phosphonium reagents are generally more efficient but can still lead to racemization, especially with prolonged reaction times or in the presence of strong bases.[6][8]

  • Solution:

    • For Carbodiimide-based couplings: Always use an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[6][7][9] These additives form active esters that are more reactive towards the amine component and less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[10][11]

    • Consider Phosphonium vs. Uronium Reagents: For particularly challenging couplings involving sterically hindered residues like decahydroquinoline-2-carboxylic acid, phosphonium reagents (e.g., PyBOP, PyAOP) may offer an advantage as they are often associated with lower levels of racemization and do not carry the risk of guanidinylation, a side reaction possible with uronium reagents (e.g., HBTU, HATU).[8][12]

    • Specialized Reagents: For extremely difficult couplings, consider reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is known for its ability to suppress racemization, particularly with easily epimerized amino acids.[13]

Possible Cause B: Inappropriate Base Selection and Concentration

  • Explanation: The presence of a base is often necessary to neutralize salts and facilitate the coupling reaction. However, strong, non-sterically hindered bases can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[2][6] N,N-diisopropylethylamine (DIPEA) is a common culprit.[6]

  • Solution:

    • Use a Weaker or More Sterically Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[6]

    • Optimize Base Equivalents: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 1-2 equivalents are sufficient.

Possible Cause C: Elevated Reaction Temperature

  • Explanation: Higher temperatures increase the rate of most chemical reactions, including the pathways leading to racemization.[6][14]

  • Solution:

    • Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature, such as 0 °C or even -20 °C.[6][14] While this may slow down the desired amide bond formation, it will have a more pronounced effect on suppressing racemization.

Possible Cause D: Inappropriate Solvent Choice

  • Explanation: The polarity of the solvent can influence the rate of racemization.[1][15] Highly polar aprotic solvents like DMF and NMP, while excellent for solubilizing peptides, can also promote racemization.[15][16]

  • Solution:

    • Consider Less Polar Solvents: If solubility permits, consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Solvent Screening: If racemization persists, a systematic screen of different solvents may be necessary to find the optimal balance between reaction rate and stereochemical purity.

Problem 2: The coupling reaction is very slow, requiring extended reaction times that may increase the risk of racemization.

Possible Cause: Steric Hindrance

  • Explanation: The bulky, rigid structure of decahydroquinoline-2-carboxylic acid can significantly slow down the rate of coupling due to steric hindrance at the reaction center.

  • Solution:

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and additive (if applicable) to react for a short period (1-5 minutes) before adding the amine component.[6] This ensures the formation of the highly reactive activated species.

    • Use a More Potent Coupling Reagent: Reagents like HATU or COMU are known for their high reactivity and may be necessary to overcome the steric barrier.[7][17]

    • Increase Reagent Concentration: Performing the reaction at a higher concentration can help to increase the reaction rate.

    • Acyl Fluoride Formation: For extremely hindered systems where standard methods fail, an in situ formation of the acyl fluoride followed by coupling at an elevated temperature can be an effective strategy.[18]

Visualizing the Mechanism of Racemization

The following diagram illustrates the key steps in the oxazolone-mediated racemization pathway.

Racemization_Mechanism cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Coupling N_Protected_AA N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (-H+) L_Peptide Desired L-Peptide Oxazolone->L_Peptide Amine (R-NH2) Enolate->Oxazolone +H+ D_Oxazolone D-5(4H)-Oxazolone (Chiral) Enolate->D_Oxazolone +H+ D_Peptide Diastereomeric D-Peptide D_Oxazolone->D_Peptide Amine (R-NH2)

Caption: Oxazolone-mediated racemization pathway during peptide coupling.

Recommended Experimental Protocol: Low-Racemization Coupling of N-Fmoc-Decahydroquinoline-2-carboxylic Acid

This protocol is designed to minimize racemization during the coupling of the sterically hindered N-Fmoc-decahydroquinoline-2-carboxylic acid.

Materials:
  • N-Fmoc-decahydroquinoline-2-carboxylic acid

  • Amine component (e.g., amino acid ester hydrochloride)

  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • Base: N-methylmorpholine (NMM) or 2,4,6-Collidine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:
  • Preparation:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Dissolve N-Fmoc-decahydroquinoline-2-carboxylic acid (1.0 equiv.) and COMU (1.05 equiv.) in anhydrous DCM.

    • In a separate flask, dissolve the amine component (1.1 equiv.) in anhydrous DCM. If the amine is a hydrochloride salt, add the base (1.1 equiv. of NMM or Collidine) and stir for 5-10 minutes.

  • Activation and Coupling:

    • Cool the solution of the carboxylic acid and COMU to 0 °C in an ice bath.

    • Add the base (1.0 equiv. of NMM or Collidine) to the carboxylic acid/COMU mixture and stir for 1-2 minutes for pre-activation.

    • Slowly add the solution of the amine component to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique such as TLC or LC-MS.

    • The reaction should typically be complete within 1-4 hours. Avoid unnecessarily long reaction times.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Analyze the purified product for diastereomeric purity using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Workflow Diagram:

Coupling_Workflow start Start prep Prepare Reactants (Inert Atmosphere) start->prep preactivate Pre-activate Acid with COMU and Base at 0°C prep->preactivate add_amine Add Amine Component at 0°C preactivate->add_amine monitor Monitor Reaction (TLC or LC-MS) add_amine->monitor workup Aqueous Work-up monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Purity (Chiral HPLC/NMR) purify->analyze end_node End analyze->end_node

Caption: Recommended workflow for low-racemization coupling.

Quantitative Comparison of Coupling Reagent Additives

The choice of additive in carbodiimide-mediated couplings has a significant impact on both reaction efficiency and the suppression of racemization. The following table summarizes the general characteristics of common additives.

AdditivepKaRacemization SuppressionReactivity EnhancementNotes
HOBt 4.60[19]GoodGoodHistorically the most common additive, but has explosive properties.[7][20]
HOAt 3.45ExcellentExcellentMore effective than HOBt at suppressing racemization and increasing reaction rates, but also has explosive properties.[7][11]
Oxyma Pure 4.60[19]ExcellentExcellentA non-explosive alternative to HOBt and HOAt with comparable or superior performance.[19][20]

Analytical Methods for Detecting Racemization

It is crucial to have reliable analytical methods to quantify the extent of racemization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase that can separate the desired peptide from its diastereomer.[21]

  • Gas Chromatography (GC) on a Chiral Stationary Phase: After hydrolysis of the peptide and derivatization of the resulting amino acids, GC can be used to separate and quantify the D- and L-enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers can be distinguished by ¹H or ¹³C NMR, especially with the use of chiral solvating or derivatizing agents.[21]

  • Capillary Electrophoresis (CE): This technique offers very high resolution and sensitivity for separating enantiomers, often with the use of a chiral selector in the running buffer.[4][21]

By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can confidently perform couplings with decahydroquinoline-2-carboxylic acid and other sterically hindered amino acids while maintaining the highest degree of stereochemical integrity.

References

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Coupling Reagents. Available at: [Link]

  • Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Science Publishing. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Anaspec. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Scilit. Available at: [Link]

  • Novabiochem® Innovations 1 .14. Merck Millipore. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. Available at: [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Racemization studies in peptide synthesis using high-pressure liquid chromatography. Semantic Scholar. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Workup and Troubleshooting for Decahydroquinoline-2-carboxylic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Decahydroquinoline-2-carboxylic acid is a saturated bicyclic amino acid analog that serves as a valuable chiral building block in medicinal chemistry and drug development. Its derivatives are known to be potent inhibitors of the angiotensin-converting enzyme (ACE), highlighting their therapeutic potential.[1] The synthesis of this compound, typically via catalytic hydrogenation of quinoline-2-carboxylic acid, presents unique challenges during the workup and isolation phase.[2] As a hydrochloride salt, its physicochemical properties—notably its solubility profile—differ significantly from neutral organic molecules, often leading to issues with product loss, purification, and handling.

This guide provides a comprehensive, field-proven technical resource for navigating the workup procedures for decahydroquinoline-2-carboxylic acid hydrochloride salt. Structured in a question-and-answer format, it directly addresses common problems encountered during isolation and purification, offering causal explanations and step-by-step protocols to ensure a high-purity, high-yield outcome.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of decahydroquinoline-2-carboxylic acid hydrochloride salt that influence its workup?

Answer: Understanding the molecule's properties is critical for designing an effective workup strategy. The key characteristics are:

  • Amphoteric Nature: The molecule contains both a basic secondary amine (pKa ~10-11) and an acidic carboxylic acid (pKa ~2-3). In the hydrochloride salt form, the amine is protonated (-NH₂⁺-), making the molecule a cationic species.

  • Solubility: As a salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol, and poorly soluble in non-polar organic solvents such as diethyl ether, hexane, and ethyl acetate.[3] This property is the cornerstone of its purification.

  • High Melting Point: Like many salts, it typically has a high melting point (often >300° C), existing as a stable, crystalline solid.[2] This makes it amenable to purification by recrystallization, provided a suitable solvent system is identified.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Care should be taken to store the final product in a desiccator to prevent water absorption, which can affect accurate weighing and stability.

Q2: My synthesis involves hydrogenation of quinoline-2-carboxylic acid. What are the most likely impurities I should expect?

Answer: The primary impurities originating from the catalytic hydrogenation of quinoline-2-carboxylic acid are:

  • Unreacted Starting Material: Quinoline-2-carboxylic acid.

  • Partially Hydrogenated Intermediates: Tetrahydroquinoline-2-carboxylic acid isomers.

  • Catalyst Residues: Fine particles of the heterogeneous catalyst (e.g., PtO₂, Rh/Al₂O₃) if not filtered properly.

  • Solvent Residues: Acetic acid (if used as the reaction solvent) or other solvents from the workup.

Each of these impurities requires a specific strategy for removal, which is addressed in the troubleshooting section below.

Standard Workup and Isolation Workflow

The following protocol outlines a standard procedure for the workup of decahydroquinoline-2-carboxylic acid hydrochloride salt following a catalytic hydrogenation reaction in an acidic solvent like acetic acid.

Workflow Diagram

G cluster_0 Post-Reaction cluster_1 Catalyst Removal cluster_2 Solvent Removal & Crude Isolation cluster_3 Purification cluster_4 Final Product start Reaction Completion cool Cool to RT start->cool filter Filter through Celite® Pad cool->filter Dilute if needed wash Wash Pad with Solvent (e.g., Acetic Acid, MeOH) filter->wash evap Evaporate Filtrate (Rotary Evaporator) wash->evap Combine Filtrates residue Crude Solid/Oil Residue evap->residue triturate Triturate with Non-Polar Solvent (e.g., Diethyl Ether) residue->triturate recrystal Recrystallize from Polar Solvent System (e.g., Acetonitrile/Water) triturate->recrystal isolate Isolate Crystals by Filtration recrystal->isolate dry Dry Under Vacuum isolate->dry finish Pure Hydrochloride Salt dry->finish

Caption: Standard workup workflow for decahydroquinoline-2-carboxylic acid HCl.

Step-by-Step Protocol
  • Catalyst Filtration:

    • Rationale: Heterogeneous catalysts must be thoroughly removed to prevent product contamination and interference in subsequent steps. Catalyst fines are often pyrophoric and can complicate analysis.

    • Procedure: Prepare a filtration funnel with a 1-2 cm pad of Celite® (diatomaceous earth) over filter paper. Wet the pad with the reaction solvent (e.g., acetic acid). Carefully decant the cooled reaction mixture onto the Celite pad and apply gentle vacuum. Wash the reaction flask and the Celite pad with several portions of fresh solvent to ensure complete transfer of the product.[4] Combine the filtrates.

  • Solvent Removal:

    • Rationale: The reaction solvent must be removed to allow for precipitation or recrystallization of the product.

    • Procedure: Concentrate the filtrate in vacuo using a rotary evaporator. If acetic acid was used, co-evaporation with a higher boiling point, non-reactive solvent like toluene can help remove the final traces. The result is a crude solid or viscous oil.

  • Crude Purification (Trituration):

    • Rationale: Trituration washes away non-polar impurities and can help induce crystallization of an oily product.

    • Procedure: Add a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, to the crude residue.[2] Stir or sonicate the mixture vigorously. The desired hydrochloride salt should remain as a solid, while organic-soluble impurities are washed away. Decant the solvent and repeat 2-3 times. Filter the resulting solid.

  • Final Purification (Recrystallization):

    • Rationale: Recrystallization is the most effective method for removing closely related impurities, such as the starting material or partially hydrogenated intermediates.

    • Procedure: Dissolve the crude solid in a minimum amount of a hot polar solvent or solvent mixture. A system such as acetonitrile/water has been reported to be effective for similar compounds.[2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Troubleshooting Guide

Problem 1: Low or No Isolated Yield

Q: I've completed the workup, but my final yield is very low, or I can't find my product at all. What are the likely causes?

A: This is a common and frustrating issue, often stemming from the product's high polarity and water solubility.[5]

Troubleshooting Decision Tree

G start Low/No Yield Detected q1 Did you perform an aqueous wash or use a basic quench? start->q1 a1_yes Product likely lost to aqueous layer. It is highly water-soluble. q1->a1_yes Yes a1_no Consider other loss pathways. q1->a1_no No sol1 ACTION: Take a sample of the aqueous layer, acidify (pH < 2), and analyze by TLC/LC-MS. If positive, back-extract with an organic solvent or lyophilize. a1_yes->sol1 q2 Did an emulsion form during extraction? a1_no->q2 q3 Did you observe a gooey precipitate during workup? a2_yes Product is trapped in the emulsion. q2->a2_yes Yes q2->q3 No sol2 ACTION: Break the emulsion by adding brine (sat. NaCl solution) or by filtering the entire mixture through Celite®. a2_yes->sol2 a3_yes Product may have oiled out or precipitated with impurities. q3->a3_yes Yes sol3 ACTION: Dissolve the precipitate in a polar solvent (e.g., MeOH), concentrate, and attempt purification again. a3_yes->sol3

Caption: Decision tree for troubleshooting low product yield.

  • Cause A: Product Lost in Aqueous Layers.

    • Explanation: Decahydroquinoline-2-carboxylic acid hydrochloride is an amino acid salt, making it highly soluble in water. Washing the organic layer with water or a basic solution (like sodium bicarbonate) will extract the product into the aqueous phase.[5][6]

    • Solution: Avoid aqueous washes if possible. If an aqueous wash was performed, do not discard the aqueous layers. You can attempt to recover the product by:

      • Acidification & Extraction: Strongly acidify the aqueous layer with concentrated HCl to a pH of 1-2 to ensure the carboxylic acid is protonated and the amine is in its salt form. Then, attempt to extract with a more polar organic solvent like butanol, which has better partitioning for amino acid salts, especially when the aqueous layer is saturated with sodium chloride.[7]

      • Lyophilization: If extraction fails, removing the water by lyophilization (freeze-drying) will recover all non-volatile components, including your product. The resulting solid can then be purified.

  • Cause B: Emulsion Formation.

    • Explanation: The presence of polar, salt-like molecules can lead to the formation of stable emulsions during liquid-liquid extractions, trapping the product at the interface.[6]

    • Solution: To break an emulsion, try the following:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing separation.

      • Filter the entire mixture through a pad of Celite®. The large surface area can help break up the emulsified droplets.

      • Allow the separatory funnel to stand undisturbed for an extended period (e.g., overnight).

Problem 2: Purity Issues & Contamination

Q: My NMR/LC-MS analysis shows significant impurities. How can I remove them?

A: The purification strategy depends on the nature of the impurity.

Impurity TypeIdentification (Typical ¹H NMR)Rationale for PresenceRecommended Purification Protocol
Starting Material (Quinoline-2-carboxylic acid)Aromatic protons (δ 7.5-8.5 ppm)Incomplete hydrogenation reaction.Recrystallization: This is the most effective method. The aromatic starting material has a different crystal lattice energy and solubility profile than the saturated product. Use a solvent system where the product has lower solubility than the impurity when cold, such as acetonitrile/water or ethanol/ether.[2][8]
Catalyst Residues (e.g., Pt, Rh)Fine black/grey particles in product; may broaden NMR signals.Inefficient filtration; catalyst fines passing through standard filter paper.Re-dissolve and Re-filter: Dissolve the impure product in a polar solvent (e.g., methanol). Filter the solution through a fresh, well-packed Celite® pad (at least 2 cm thick). Repeat if necessary.
Residual Acetic Acid Broad singlet around δ 11-12 ppm and a sharp singlet at δ ~2.1 ppm.Acetic acid used as the reaction solvent was not fully removed.Azeotropic Removal: Dissolve the product in a minimal amount of methanol and add toluene. Concentrate the solution on a rotary evaporator. The toluene forms an azeotrope with acetic acid, aiding its removal. Repeat 2-3 times. Trituration: Vigorously stir the solid product with diethyl ether, which will dissolve the residual acid but not the salt.[8]
Problem 3: Difficulty with Crystallization

Q: After removing the solvent, I get a persistent oil or a sticky solid. How can I get my product to crystallize as the hydrochloride salt?

A: The failure to crystallize is usually due to residual impurities (solvents, byproducts) that inhibit the formation of an ordered crystal lattice.

  • Step 1: Ensure Complete Conversion to the Hydrochloride Salt.

    • Explanation: If some of the material is in its free base or zwitterionic form, it can act as an impurity. The hydrochloride salt is typically more crystalline.

    • Protocol: Dissolve the crude oil in a minimal amount of a solvent like 2-propanol or methanol. Add a solution of anhydrous HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper) and precipitation is complete.[9] This ensures uniform salt formation.

  • Step 2: Systematic Approach to Trituration and Recrystallization.

    • Explanation: A systematic search for the right solvent system is required.

    • Protocol:

      • Trituration: Start by adding a solvent in which your product should be completely insoluble (e.g., hexane or diethyl ether). Use a spatula to scratch the inside of the flask while stirring. This can provide nucleation sites for crystallization.

      • Finding a Recrystallization Solvent: If trituration yields a solid, attempt recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (water, methanol, ethanol, isopropanol, acetonitrile).

      • Using a Solvent/Anti-Solvent System: Dissolve the oil in a small amount of a good solvent (e.g., methanol). Slowly add an "anti-solvent" in which the product is insoluble (e.g., diethyl ether) until the solution becomes cloudy. Warm the mixture until it becomes clear again, then allow it to cool slowly. This is a highly effective method for inducing crystallization.[10]

Analytical Characterization

Confirming the identity and purity of the final product is essential.

Analysis TypeExpected Results for Decahydroquinoline-2-carboxylic acid HCl
¹H NMR (in D₂O)Absence of aromatic signals (δ > 7 ppm). Appearance of complex aliphatic signals in the δ 1.2-3.6 ppm range. The exact shifts are highly dependent on the specific stereoisomer formed.[2]
¹³C NMR (in D₂O)Absence of signals in the aromatic region (δ > 100 ppm, except for the carboxyl carbon). Appearance of a carboxyl signal (C=O) around δ 170-180 ppm and multiple aliphatic signals.
LC-MS (ESI+) The primary ion observed should correspond to the protonated free base [M+H]⁺. For C₁₀H₁₇NO₂, the expected monoisotopic mass is 184.1332 m/z.
FT-IR (KBr Pellet) Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), C=O stretch (~1730 cm⁻¹), and broad N-H⁺ stretches from the ammonium salt (~2400-2800 cm⁻¹).

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Elzinga, J. M., van der Leeden, M. C., & van der Voort, P. J. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 135-141. [Link]

  • Thoenes, D., & Wunder, V. (1985). U.S. Patent No. 4,496,703. Washington, DC: U.S.
  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Liwschitz, Y., Zilkha, A., & Frankel, M. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067-3067. [Link]

  • DIAION. Separation and Refining of Amino acids. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Mitsui Toatsu Chemicals, Inc. (1994). U.S. Patent No. 5,374,765. Washington, DC: U.S.
  • Nakagawa, Y., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

  • ResearchGate. The synthesis of key decahydroquinoline intermediate 12. [Link]

  • PrepChem. Synthesis of 4-decahydroquinoline carboxylic acid. [Link]

  • Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?[Link]

  • ResearchGate. Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. [Link]

  • Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Link]

  • Ondetti, M. A., & Reid, J. A. (1981). U.S. Patent No. 4,291,163. Washington, DC: U.S.
  • Domanska, U., & Pobudkowska, A. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?[Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1442. [Link]

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Validation & Comparative

A Comparative Guide to ¹³C NMR Peak Assignments for Decahydroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with significant biological activity. Accurate structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. However, the presence of multiple stereocenters in the saturated bicyclic system of decahydroquinoline-2-carboxylic acid presents a formidable challenge for unambiguous characterization, particularly in the assignment of ¹³C Nuclear Magnetic Resonance (NMR) signals.

This guide provides a comparative analysis of the key ¹³C NMR features that differentiate the stereoisomers of decahydroquinoline-2-carboxylic acid. We will explore the causal relationships between stereochemistry and chemical shifts, present a robust workflow for spectral assignment, and offer experimental protocols grounded in established best practices.

The Stereochemical Challenge: Cis- vs. Trans-Fusion

The primary point of stereochemical diversity in the decahydroquinoline ring system is the fusion of the two six-membered rings, which can be either cis or trans. This fundamental difference in three-dimensional structure imposes significant and predictable changes on the ¹³C NMR spectrum. The trans isomer is a conformationally rigid system, whereas the cis isomer can undergo ring inversion, leading to a dynamic equilibrium between two chair-chair conformers.[1]

Analysis of ¹³C NMR data for various phlegmarine-type Lycopodium alkaloids, which contain the decahydroquinoline core, has revealed distinct spectral patterns that allow for the confident assignment of the ring fusion stereochemistry.[2] These empirical observations are rooted in fundamental NMR principles, primarily the influence of steric compression on carbon shielding.

Key Differentiating Signals:

  • Bridgehead Carbons (C-4a and C-8a): In trans-fused decahydroquinolines, the bridgehead carbons are generally found at a more downfield chemical shift compared to their cis-fused counterparts.[3] This is a direct consequence of the more sterically compressed environment in the cis isomer, which induces a shielding (upfield shift) effect.

  • Carbons Adjacent to the Ring Junction (e.g., C-5, C-8): The chemical shifts of carbons adjacent to the fusion point are also highly sensitive to the stereochemistry. For instance, a study on phlegmarine alkaloids demonstrated that the chemical shift of C-8 is a reliable indicator: a signal appearing at δ > 30 ppm is characteristic of a trans-fusion, while a signal at δ < 30 ppm suggests a cis-fusion.[2]

The orientation of the carboxylic acid group at the C-2 position (axial vs. equatorial) will further influence the chemical shifts of C-2, C-3, and C-4a due to γ-gauche effects, where a 1,3-diaxial interaction causes significant shielding.[4]

Comparative Data: Predicted and Experimental Shifts
Carbon AtomTypical Shift (δ) in trans-fused Systems (ppm)Typical Shift (δ) in cis-fused Systems (ppm)Key Stereochemical Rationale
C-2 ~55-65~55-65Highly dependent on the orientation of the COOH group.
C-3 ~25-35~20-30Shielded in the cis isomer due to increased steric interactions.
C-4 ~25-35~20-30Shielded in the cis isomer.
C-4a ~35-45~30-40Diagnostic: Significantly shielded in the cis isomer.
C-5 ~25-35~20-30Shielded in the cis isomer.
C-6 ~25-35~20-30Generally less affected by ring fusion stereochemistry.
C-7 ~25-35~20-30Generally less affected by ring fusion stereochemistry.
C-8 ~30-40~25-35Diagnostic: Often a clear indicator of ring fusion.
C-8a ~50-60~45-55Diagnostic: Shielded in the cis isomer.
COOH ~175-185~175-185Carbonyl shift is sensitive to solvent and pH but not directly to ring fusion.[6]

Note: These are approximate ranges and can be influenced by other substituents and solvent effects.

Workflow for Unambiguous Peak Assignment

A single ¹³C NMR spectrum is insufficient for the complete and unambiguous assignment of a complex molecule like decahydroquinoline-2-carboxylic acid. A multi-pronged approach employing a suite of 1D and 2D NMR experiments is the industry standard for achieving a validated structural assignment.[7]

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments Proton ¹H NMR Carbon ¹³C NMR HSQC ¹H-¹³C HSQC Proton->HSQC Direct C-H Correlation COSY ¹H-¹H COSY Proton->COSY H-H Connectivity DEPT DEPT-135/90 Carbon->HSQC Direct C-H Correlation DEPT->HSQC C-H Multiplicity HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation (2-3 bonds) Final Final Assignment & Stereochemistry HMBC->Final NOESY ¹H-¹H NOESY COSY->NOESY Through-Space Proximity NOESY->Final

Caption: Workflow for NMR-based structural elucidation.

1. 1D NMR (¹H, ¹³C, DEPT):

  • ¹³C Spectrum: Provides the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons (including the COOH) are absent.[8]

  • DEPT-90: Shows only CH signals.

2. 2D NMR (HSQC, HMBC, NOESY):

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is the cornerstone of assignment, definitively linking the proton and carbon frameworks.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the proton at C-2 will show an HMBC correlation to the carbonyl carbon (²JCH) and to C-3 and C-4a (³JCH).

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, irrespective of their bonding connectivity. This is the definitive experiment for determining relative stereochemistry, such as the cis or trans relationship of protons across the ring junction (e.g., H-4a and H-8a).[7]

Experimental Protocol for High-Quality Data Acquisition

The quality of NMR data is foundational to the accuracy of the final assignment. Adherence to a rigorous experimental protocol is non-negotiable.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the decahydroquinoline-2-carboxylic acid sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., MeOD-d₄, DMSO-d₆, or CDCl₃). The choice of solvent is critical; MeOD-d₄ or DMSO-d₆ are often preferred for carboxylic acids to ensure solubility and minimize peak broadening of the acidic proton.[9] c. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & 1D Spectra Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks). c. Acquire a standard ¹H spectrum to confirm sample integrity and concentration. d. Acquire a quantitative ¹³C{¹H} spectrum. Use a sufficient relaxation delay (d1) of at least 5 seconds and a pulse angle of 30-45° to ensure accurate integration if needed, although it is primarily used for chemical shift information. e. Acquire DEPT-135 and DEPT-90 spectra.

3. 2D Spectra Acquisition: a. HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral width in both dimensions to cover all proton and carbon signals. b. HMBC: Use a gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz to emphasize two- and three-bond correlations. c. NOESY: Acquire a phase-sensitive gradient-selected NOESY spectrum. The crucial parameter is the mixing time (tm), which determines the extent of NOE buildup. A range of mixing times (e.g., 300-800 ms) may be necessary to observe key correlations without spin diffusion artifacts.

4. Data Processing and Analysis: a. Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation to enhance signal-to-noise or resolution. b. Phase and baseline correct all spectra carefully. c. Reference the spectra. For MeOD-d₄, the residual solvent peak is at δH 3.31 ppm and the carbon peak is at δC 49.0 ppm.[9] d. Analyze the spectra systematically, starting with the HSQC to assign protonated carbons, followed by the HMBC to build the carbon skeleton, and finally the NOESY to confirm stereochemistry.

Alternative and Complementary Techniques

While NMR is the gold standard, other techniques can provide complementary data.

  • X-ray Crystallography: Provides an unambiguous, solid-state structure, which can be used to definitively validate NMR assignments.

  • Computational Chemistry: DFT (Density Functional Theory) calculations can predict ¹³C NMR chemical shifts with increasing accuracy (often within 1-2 ppm), providing a theoretical model to compare against experimental data.[10][11] This is particularly useful for distinguishing between multiple, closely-related isomers.

By integrating high-quality, multi-technique NMR data with a foundational understanding of stereochemical effects, researchers can confidently assign the ¹³C NMR spectra of complex molecules like decahydroquinoline-2-carboxylic acid, ensuring structural integrity in their research and development efforts.

References

  • Sharmila, N., Nageswara Rao, B., Ramana, G. V., & Satyanarayana, P. V. V. (2019). ¹³C NMR Spectroscopy: A Tool for Study of Conformational Analysis of 2-Aryl-trans-decahydroquinolin-4-ols. Caribbean Journal of Sciences and Technology, 7(1), 76–87. [Link]

  • Lalonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). ¹³C Chemical Shifts of Quinolizidines. 2. ¹³C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(11), 1714–1724. [Link]

  • Lalonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). ¹³C Chemical Shifts of Quinolizidines. 2. ¹³C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(11), 1714–1724. [Link]

  • Podluri, V. R., Singh, A. P., & Singh, S. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(6), 490–495. [Link]

  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). ¹³C nuclear magnetic resonance studies. 58. ¹³C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(8), 1211–1221. [Link]

  • Unknown Author. (n.d.). Compared using ¹³C nmr spectroscopy. chemrevise.org. [Link]

  • Rana, J., & Robins, D. J. (1986). Application of ¹³C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1133. [Link]

  • Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring ¹³C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]

  • Oishi, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7586. [Link]

  • Rana, J., & Robins, D. J. (1986). Application of ¹³C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1133-1137. [Link]

  • Eliel, E. L., & Vierhapper, F. W. (1976). Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. The Journal of Organic Chemistry, 41(2), 199–203. [Link]

  • Pierens, G. K. (2004). A convenient and accurate method for predicting ¹³C chemical shifts in organic molecules. New Journal of Chemistry, 28(3), 346–350. [Link]

  • Spande, T. F., et al. (1999). Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of ¹H and ¹³C NMR in their conformational analysis. Journal of Natural Products, 62(1), 5–21. [Link]

  • Stothers, J. B., & Tan, C. T. (1974). ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 52(2), 308–314. [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2020). Computational protocols for calculating ¹³C NMR chemical shifts. Russian Chemical Reviews, 89(1), 1–35. [Link]

  • Eliel, E. L., & Vierhapper, F. W. (1975). Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. IV. trans-Decahydroquinolines. The Journal of Organic Chemistry, 40(4), 479–483. [Link]

  • Spande, T. F., et al. (1999). Full Papers. USDA Forest Service. [Link]

  • Stothers, J. B., & Tan, C. T. (1974). ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 52(2), 308-314. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495–11504. [Link]

  • Sayeeda, Z. (2022). Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic ¹H- and ¹³C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051. [Link]

  • Slessor, K. N., & Tracey, A. S. (1973). Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using ¹³C and ¹H magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (15), 2174–2179. [Link]

  • Reddy, C. R., et al. (2013). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. Organic Letters, 15(18), 4786–4789. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246–3258. [Link]

  • Ershov, A. Y., et al. (2018). ¹³C NMR spectra of compound 2 (δC, ppm). ResearchGate. [Link]

  • Unknown Author. (n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. iitrpr.ac.in. [Link]

  • Spyros, A., & Dais, P. (2020). DFT Calculations of ¹H- and ¹³C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3608. [Link]

  • Horikawa, M., & Yamazaki, T. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1957. [Link]

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A Comparative Guide to the FTIR Spectrum Analysis of Decahydroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoline-2-carboxylic acid, a key scaffold in medicinal chemistry, presents a unique analytical challenge due to its fused ring system and amphiprotic nature. Understanding its vibrational spectroscopy is paramount for confirming its synthesis, assessing its purity, and studying its interactions in biological systems. This guide is structured to provide a comprehensive understanding of its FTIR analysis, grounded in scientific principles and practical application.

The Inferred FTIR Spectrum: A Compositional Analysis

The vibrational modes of decahydroquinoline-2-carboxylic acid can be logically broken down as follows:

  • The Carboxylic Acid Group (-COOH): This group gives rise to some of the most prominent and recognizable bands in the IR spectrum.

    • O-H Stretch: Due to strong intermolecular hydrogen bonding, which often leads to dimer formation, the O-H stretching vibration of the carboxylic acid is one of the broadest and most intense absorptions in the entire spectrum, typically appearing as a wide envelope between 2500 and 3300 cm⁻¹ .[1][2] This broadness can often obscure the C-H stretching bands.

    • C=O Stretch: The carbonyl stretch is a strong, sharp absorption. For saturated carboxylic acids, this band is typically found in the region of 1700-1730 cm⁻¹ .[2] Its precise position can be influenced by hydrogen bonding.

    • C-O Stretch and O-H Bend: A medium-intensity C-O stretching vibration is expected between 1210 and 1320 cm⁻¹ .[2] Additionally, an out-of-plane O-H bending (wagging) vibration can sometimes be observed as a broad band around 900-960 cm⁻¹ .[2]

  • The Decahydroquinoline Core: This saturated bicyclic system contributes to the C-H and N-H vibrations.

    • C-H Stretches: The aliphatic C-H stretching vibrations from the numerous CH₂ and CH groups in the decahydroquinoline rings will appear in the 2850-3000 cm⁻¹ region.[3] These bands are of medium to strong intensity but may be partially overlapped by the broad O-H stretch of the carboxylic acid.

    • N-H Stretch: As a secondary amine, a moderate N-H stretching vibration is expected in the 3300-3500 cm⁻¹ region. This band is typically weaker and sharper than the O-H stretch of the carboxylic acid.

    • N-H Bend: The N-H bending vibration for secondary amines usually appears in the 1550-1650 cm⁻¹ range. This band can sometimes be obscured by or overlap with other absorptions in this region.

  • Zwitterionic Form: In the solid state, amino acids often exist as zwitterions. For decahydroquinoline-2-carboxylic acid, this would involve the protonation of the secondary amine to form an ammonium ion (NH₂⁺) and the deprotonation of the carboxylic acid to form a carboxylate ion (COO⁻). This significantly alters the FTIR spectrum:

    • The broad O-H stretch from the carboxylic acid would disappear.

    • The C=O stretch of the carboxylic acid would be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group, appearing around 1550-1610 cm⁻¹ (asymmetric) and 1300-1420 cm⁻¹ (symmetric), respectively.[4]

    • The N-H stretch of the secondary amine would be replaced by the broader and more complex stretching bands of the secondary ammonium group (R₂NH₂⁺) in the 2200-3000 cm⁻¹ region.

The following table summarizes the expected characteristic FTIR absorption bands for decahydroquinoline-2-carboxylic acid in both its neutral and zwitterionic forms.

Vibrational Mode Expected Wavenumber (cm⁻¹) - Neutral Form Expected Wavenumber (cm⁻¹) - Zwitterionic Form Intensity
O-H Stretch (Carboxylic Acid)2500-3300AbsentBroad, Strong
N-H Stretch (Secondary Amine)3300-3500AbsentModerate
=N⁺H₂ Stretch (Ammonium)Absent2200-3000Broad, Moderate-Strong
C-H Stretch (Aliphatic)2850-30002850-3000Medium-Strong
C=O Stretch (Carboxylic Acid)1700-1730AbsentStrong, Sharp
COO⁻ Asymmetric StretchAbsent1550-1610Strong
N-H Bend (Secondary Amine)1550-1650AbsentModerate
COO⁻ Symmetric StretchAbsent1300-1420Moderate-Strong
C-O Stretch (Carboxylic Acid)1210-1320AbsentModerate
O-H Bend (Out-of-plane)900-960AbsentBroad, Moderate

Comparative Analysis with Alternative Techniques

While FTIR is a rapid and valuable tool for functional group identification, a comprehensive characterization of decahydroquinoline-2-carboxylic acid necessitates a multi-technique approach.

Analytical Technique Strengths for Decahydroquinoline-2-carboxylic acid Analysis Limitations Compared to FTIR
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information on the carbon-hydrogen framework, crucial for determining the stereochemistry of the four chiral centers in the decahydroquinoline core.[5] It can also confirm the presence and connectivity of all atoms.Less sensitive to subtle changes in hydrogen bonding. Requires more sample preparation and longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition with high accuracy. Fragmentation patterns can provide structural information.Does not directly probe the functional groups in the same way as FTIR. Isomer differentiation can be challenging without tandem MS.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.Requires a single, high-quality crystal, which can be difficult to obtain. Does not provide information on the molecule's behavior in solution.
Computational Chemistry (e.g., DFT) Can predict vibrational frequencies and aid in the assignment of experimental FTIR bands.[3][6][7] Allows for the theoretical investigation of different conformers and their spectra.The accuracy of the predicted spectra is dependent on the level of theory and basis set used. Requires computational resources and expertise.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a convenient and rapid method for obtaining the infrared spectrum of solid samples with minimal preparation.

Objective: To obtain a high-quality FTIR spectrum of solid decahydroquinoline-2-carboxylic acid.

Materials:

  • Decahydroquinoline-2-carboxylic acid sample (solid)

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

    • With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid decahydroquinoline-2-carboxylic acid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The applied pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the observed band positions with the expected values for the functional groups present in decahydroquinoline-2-carboxylic acid.

  • Cleaning:

    • Raise the ATR press and carefully remove the sample from the crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of decahydroquinoline-2-carboxylic acid, integrating FTIR with other key analytical techniques.

Analytical Workflow for Decahydroquinoline-2-carboxylic Acid cluster_synthesis Synthesis & Purification cluster_ftir FTIR Analysis cluster_complementary Complementary Analyses cluster_validation Structural Validation Synthesis Synthesis of Decahydroquinoline-2-carboxylic Acid FTIR_protocol ATR-FTIR Protocol Synthesis->FTIR_protocol NMR NMR Spectroscopy (¹H, ¹³C) Stereochemistry Synthesis->NMR MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS Xray X-ray Crystallography (3D Structure) Synthesis->Xray FTIR_spectrum Acquire FTIR Spectrum FTIR_protocol->FTIR_spectrum FTIR_analysis Spectral Interpretation (Functional Groups, Zwitterion) FTIR_spectrum->FTIR_analysis DFT DFT Calculations (Theoretical Spectrum) FTIR_spectrum->DFT Compare Final_Structure Confirmed Structure FTIR_analysis->Final_Structure Initial Confirmation NMR->Final_Structure Detailed Structure MS->Final_Structure Molecular Formula Xray->Final_Structure Absolute Confirmation DFT->FTIR_analysis

Caption: Workflow for the structural elucidation of decahydroquinoline-2-carboxylic acid.

Conclusion

The FTIR spectrum of decahydroquinoline-2-carboxylic acid is a powerful diagnostic tool for confirming its synthesis and probing its molecular structure. The key spectral features arise from the interplay of its carboxylic acid and secondary amine functionalities, with the potential for zwitterion formation significantly influencing the observed spectrum. While FTIR provides a rapid and informative fingerprint of the molecule, a comprehensive characterization, particularly for stereochemical assignment, necessitates the use of complementary techniques such as NMR and mass spectrometry. The protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals working with this important class of compounds.

References

  • ResearchGate. (2016, December 3). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

  • AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • ACS Publications. (2019, June 5). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y). [Link]

  • PubChem - NIH. Decahydroquinoline. [Link]

  • ResearchGate. (2025, August 6). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Request PDF. Divergent Synthesis of Decahydroquinoline‐Type Poison‐Frog Alkaloids. [Link]

  • PubMed. (2004, January 21). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. [Link]

  • Bar-Ilan University Research Authority. (2004, January 21). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. [Link]

  • MDPI. (2021, December 12). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. [Link]

  • PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • PubMed. (2021, December 12). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A. [Link]

  • ResearchGate. Comprehensive synthetic strategy to make decahydroquinoline alkaloids. [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ). [Link]

Sources

Comparative Guide: Decahydroquinoline-2-carboxylic Acid (DHQ) vs. Proline for Peptide Rigidification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Decahydroquinoline-2-carboxylic acid (DHQ) as a superior alternative to Proline (Pro) for inducing conformational constraint in bioactive peptides. While Proline is the industry standard for turn induction and


-angle restriction, DHQ—a bicyclic analogue—offers a "locked" geometry that significantly reduces the entropic cost of receptor binding. This guide details the structural mechanisms, synthesis protocols, and physicochemical trade-offs required for integrating DHQ into drug discovery workflows.

Part 1: Structural & Mechanistic Basis

The Monocyclic vs. Bicyclic Paradigm

Proline's unique pyrrolidine ring restricts the backbone nitrogen, locking the


 dihedral angle to approximately -65°. However, Proline retains significant flexibility in the 

angle and the ring puckering (C

-endo vs. C

-exo).

DHQ (Decahydroquinoline-2-carboxylic acid) fuses a cyclohexane ring onto the proline scaffold. This [4.4.0] bicyclic system introduces two critical rigidification factors:

  • Steric Bulk: The fused cyclohexane ring creates a massive steric barrier, severely restricting the

    
     angle space, which Proline leaves relatively free.
    
  • Chirality-Driven Locking: Unlike Proline, DHQ possesses three chiral centers (C2, C4a, C8a). The trans-fused isomer acts as a rigid scaffold that enforces a specific secondary structure, whereas the cis-fused isomer allows for a "twin-chair" flip, offering a unique but distinct conformational profile.

Visualization of Steric Constraint

The following diagram illustrates the hierarchical relationship and the mechanistic "clash" zones that provide DHQ its superior rigidity.

Rigidification_Hierarchy cluster_0 Baseline Constraint cluster_1 Hyper-Rigidification Pro Proline (Pro) Monocyclic Pyrrolidine Mech_Pro Mechanism: Restricts φ angle (-65°) Allows ψ rotation Cγ-puckering active Pro->Mech_Pro Mech_DHQ Mechanism: Locks φ AND ψ angles Eliminates ring puckering Enforces trans-amide (Trans-fused isomer) Mech_Pro->Mech_DHQ  Evolution of Constraint   DHQ Decahydroquinoline-2-carboxylic acid (DHQ) [4.4.0] Bicyclic System DHQ->Mech_DHQ

Figure 1: Structural hierarchy comparing the monocyclic constraint of Proline with the bicyclic hyper-rigidification of DHQ.

Part 2: Conformational Thermodynamics

Cis/Trans Amide Bond Isomerism

The peptide bond preceding Proline (


) is unique because the energy difference between cis and trans isomers is small (

kcal/mol). In aqueous solution, ~10–30% of Proline residues may adopt the cis conformation, which can be detrimental if the bioactive conformation requires trans.
  • Proline: Equilibrium mixture.

    
    .
    
  • Trans-DHQ: The bridgehead hydrogens in trans-decahydroquinoline create severe steric clash with the preceding carbonyl oxygen in the cis form. Consequently, trans-DHQ exclusively enforces the trans-amide bond (

    
    ), effectively "locking" the peptide backbone.
    
  • Cis-DHQ: The cis-fused isomer is more flexible and can mimic specific turn geometries (e.g., Type VI

    
    -turns) that require a cis amide, making it a "programmable" turn inducer.
    
Entropy Reduction ( )

Drug potency is thermodynamically driven by


.
  • Proline: Reduces

    
     compared to linear amino acids (Ala/Gly) but still retains significant motional freedom.
    
  • DHQ: Pre-organizes the peptide into the bioactive conformation in solution. Upon binding, the entropy loss is near zero because the molecule is already rigid. This can improve binding affinity (

    
    ) by 10-100 fold compared to Proline analogues.
    

Part 3: Comparative Performance Data

The following table synthesizes physicochemical and conformational data for Proline versus DHQ (specifically the trans-fused isomer, often used for maximal rigidity).

FeatureL-Proline (Pro)trans-DHQImpact on Drug Design
Ring Structure 5-membered (Monocyclic)6,5-fused (Bicyclic)DHQ adds significant hydrophobic bulk.

Angle Range
-65° ± 15°-60° ± 5°DHQ is a "hard" lock; Pro is a "soft" lock.

Angle Range
Flexible (-55° to +150°)Restricted (~120° to 140°)DHQ strongly favors extended/polyproline II or specific turn geometries.
Amide Bond (

)
~4:1 (Trans:Cis)>99:1 (Trans favored)DHQ eliminates cis rotamer contaminants in trans-designed peptides.
Lipophilicity (logP) -2.5 (Hydrophilic)~1.5 (Lipophilic)DHQ dramatically improves membrane permeability.
Proteolytic Stability ModerateHighDHQ's steric bulk blocks protease access to the backbone.

Part 4: Experimental Protocols

Integrating DHQ requires modified protocols due to its steric hindrance. Standard SPPS (Solid Phase Peptide Synthesis) cycles used for Proline will likely fail or result in deletion sequences.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Resin Loading (Chlorotrityl/Wang) Coupling Coupling Step (Critical) Start->Coupling Fmoc-DHQ-OH Deprotect Fmoc Deprotection (20% Piperidine) Coupling->Deprotect Double Couple Deprotect->Coupling Next AA Cleavage TFA Cleavage + Scavengers Deprotect->Cleavage Final Cycle Analysis QC: HPLC & NMR Cleavage->Analysis

Figure 2: Modified SPPS workflow for sterically hindered bicyclic amino acids.

Critical Coupling Protocol for DHQ

Objective: Couple Fmoc-DHQ-OH to a resin-bound peptide or couple the next amino acid onto the sterically hindered secondary amine of DHQ.

  • Reagents: Do not use HBTU/DIC. They are too slow.

    • Preferred:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP .

    • Base:HOAt (1-Hydroxy-7-azabenzotriazole) is required as an additive to reduce racemization and accelerate reaction.

  • Solvent System: Use a "Magic Mixture" of DCM:DMF:NMP (1:1:1) to improve resin swelling and kinetics.

  • Procedure:

    • Step A: Pre-activate Fmoc-DHQ-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) with DIEA (6 eq) in DMF for 2 minutes.

    • Step B: Add to resin.[1][2] Microwave irradiation (75°C, 25W) for 10 minutes is highly recommended.

    • Step C: Double Coupling is mandatory. Repeat Step A/B with fresh reagents.

  • Monitoring: Use the Chloranil Test (not Kaiser test) for secondary amines. The Kaiser test (ninhydrin) does not detect free secondary amines like those on Pro/DHQ reliably.

NMR Validation of Conformational Lock

To verify the rigidification effect, perform 2D-NMR (NOESY) in aqueous solution (90% H2O/10% D2O).

  • Proline Signal: Look for

    
     NOE signals. Strong signals indicate trans; 
    
    
    
    signals indicate cis. You will likely see a minor set of peaks for the cis isomer.
  • DHQ Signal: In trans-DHQ peptides, the cis isomer peaks should be absent or below the detection limit (<1%). The

    
     chemical shift dispersion will be significantly wider than in the Proline analogue, indicating a stable, defined structure.
    

References

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics." Tetrahedron, 1997.

  • Golebiowski, A., et al. "Solid-Phase Synthesis of Decahydroquinoline-Type Peptidomimetics." Journal of Combinatorial Chemistry, 2002.

  • Baldoni, H. A., et al. "Cis-trans Isomerism of Peptide Bonds: Ab Initio Study on Small Peptide Model Compounds." Journal of Molecular Structure: THEOCHEM, 2000.

  • Hruby, V. J., et al. "Conformational Restrictions of Biologically Active Peptides via Amino Acid Side Chain Groups." Life Sciences, 1982.

  • Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem, 2024.

Sources

A Comparative Guide to the Conformational Properties of Decahydroquinoline-2-carboxylic Acid and Pipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug design, the three-dimensional structure of a molecule is paramount to its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into molecular recognition, binding affinity, and pharmacokinetic properties. This guide offers an in-depth comparison of the conformational properties of two important saturated heterocyclic scaffolds: decahydroquinoline-2-carboxylic acid and pipecolic acid. By synthesizing experimental data and computational insights, we aim to provide a valuable resource for researchers leveraging these structures in their work.

Introduction: Scaffolds of Interest

Pipecolic acid , a six-membered cyclic amino acid, is a homolog of proline and is found in various natural products and pharmaceuticals. Its constrained piperidine ring significantly influences the secondary structure of peptides and the overall conformation of small molecules.

Decahydroquinoline-2-carboxylic acid represents a more complex bicyclic system, where a piperidine ring is fused to a cyclohexane ring. This fusion introduces additional stereochemical complexity and conformational constraints, offering a rigid scaffold for drug design. The cis and trans fusion of the two rings, along with the stereochemistry at the 2-position, gives rise to a variety of diastereomers with distinct three-dimensional shapes.

This guide will delve into the nuanced conformational landscapes of these two molecules, exploring ring puckering, the orientation of the carboxylic acid substituent, and the influence of the molecular architecture on their preferred spatial arrangements.

Conformational Landscape of Pipecolic Acid

The conformational flexibility of the piperidine ring in pipecolic acid is the primary determinant of its overall shape. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of the nitrogen atom and the carboxylic acid substituent at the 2-position introduces unique conformational preferences.

Ring Pucker and Substituent Orientation

The piperidine ring in pipecolic acid can exist in two primary chair conformations, which can interconvert via a ring-flip. The carboxylic acid group at the C-2 position can occupy either an axial or equatorial position.

In its neutral or zwitterionic form, the conformational equilibrium of pipecolic acid is a subject of detailed investigation. Computational studies have identified multiple low-energy conformers. A study utilizing rotational spectroscopy and quantum chemical calculations identified nine distinct conformers of L-pipecolic acid, arising from different ring puckers (αCδ or δCα), the axial or equatorial position of the amine hydrogen, and the orientation of the carboxylic acid group[1].

The orientation of the carboxylic acid group is influenced by a balance of steric and electronic factors. In the unsubstituted piperidine ring, there is a slight preference for the N-H proton to be in the equatorial position[2]. However, the presence of substituents can alter this equilibrium.

Influence of N-Acylation

When the nitrogen atom of pipecolic acid is part of an amide bond, as is common in peptides and peptidomimetics, the conformational equilibrium is significantly impacted. N-acylation introduces a partial double bond character to the C-N bond, leading to a phenomenon known as pseudoallylic strain (A(1,3) strain). This strain arises from the steric interaction between the N-acyl group and an equatorial substituent at the C-2 position. To alleviate this strain, the C-2 substituent, in this case, the carboxylic acid or its derivative, often preferentially adopts an axial orientation[3]. This preference for the axial conformation upon N-acylation is a critical consideration in the design of peptide-based therapeutics. Furthermore, the presence of bulky substituents at the 6-position can influence the cis-trans isomerism of the N-terminal amide bond[4].

Conformational Landscape of Decahydroquinoline-2-carboxylic Acid

The conformational analysis of decahydroquinoline-2-carboxylic acid is more complex due to the fused bicyclic system. The fusion of the cyclohexane and piperidine rings can be either cis or trans , leading to fundamentally different and non-interconvertible isomers.

Cis- and Trans-Decahydroquinoline Frameworks

Trans-decahydroquinoline is a rigid system that exists predominantly in a "twin-chair" conformation, with both rings in a chair form. Ring inversion is significantly hindered in this isomer.

Cis-decahydroquinoline , on the other hand, is a more flexible system and can exist in two rapidly interconverting twin-chair conformations. NMR studies have shown that for the parent cis-decahydroquinoline, the equilibrium favors the conformer where the nitrogen's lone pair of electrons occupies the more sterically hindered "inside" or endo position. This preference can be altered by the presence of N-substituents, which can shift the equilibrium to the exo conformer to avoid steric clashes[5].

Positional Isomers and Substituent Effects

The carboxylic acid group at the C-2 position of the decahydroquinoline ring system can also adopt either an axial or equatorial orientation relative to the piperidine ring. The preferred orientation will be a function of the ring fusion (cis or trans) and the stereochemistry at the chiral centers.

For a trans-fused decahydroquinoline-2-carboxylic acid, the rigid twin-chair conformation will likely dictate a strong preference for the carboxylic acid group to be in the equatorial position to minimize steric interactions with the rest of the bicyclic system.

In the more flexible cis-fused isomers, the situation is more nuanced. The conformational equilibrium between the two twin-chair forms will influence the apparent orientation of the C-2 substituent. The preference for an axial or equatorial carboxylic acid group will depend on minimizing 1,3-diaxial interactions and other steric clashes within each conformer. Drawing parallels from substituted piperidines, a bulky substituent at C-2 would generally favor the equatorial position. However, as with pipecolic acid, N-acylation of the decahydroquinoline nitrogen would be expected to introduce pseudoallylic strain, potentially favoring an axial orientation of the C-2 carboxylic acid group.

Comparative Analysis: Key Conformational Differences

FeaturePipecolic AcidDecahydroquinoline-2-carboxylic Acid
Ring System Monocyclic (piperidine)Bicyclic (fused piperidine and cyclohexane)
Flexibility Relatively flexible (chair-chair interconversion)Trans: Rigid; Cis: Flexible (two interconverting twin-chair forms)
Key Isomerism R/S enantiomersCis/trans ring fusion, multiple diastereomers
C-2 Carboxylic Acid Orientation Equilibrium between axial and equatorial, influenced by N-substitution (N-acylation favors axial)Trans: Likely strongly prefers equatorial; Cis: Equilibrium between axial and equatorial, dependent on the twin-chair conformer population and N-substitution

Experimental and Computational Methodologies

The conformational properties of these molecules are elucidated through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. Key parameters include:

  • Chemical Shifts (¹H and ¹³C): The chemical shifts of ring protons and carbons are sensitive to their local electronic environment and can provide clues about the ring conformation and substituent orientation.

  • Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This allows for the determination of the relative stereochemistry and conformation of the ring.

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments identify protons that are close in space, providing through-space distance constraints that are invaluable for determining the three-dimensional structure and preferred conformation.

Protocol: 2D NMR for Conformational Analysis of Cyclic Amino Acids

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final concentration of 1-5 mM[6].

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify the chemical shifts of all protons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the assignment of protons within the same spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond directly coupled protons to all protons within a spin system, which is particularly useful for assigning all protons of the piperidine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of the ¹³C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the overall carbon skeleton and the position of substituents.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å). The presence or absence of specific NOE cross-peaks provides critical information about the stereochemistry and preferred conformation (e.g., distinguishing between axial and equatorial substituents).

  • Data Analysis: Integrate the information from all NMR experiments to build a comprehensive picture of the molecule's conformation in solution. Coupling constants can be used to estimate dihedral angles, and NOE intensities can be translated into distance restraints for molecular modeling.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of a single, low-energy conformation. While the solid-state conformation may not always be the most populated conformation in solution, it provides an invaluable reference point for computational and NMR studies.

Protocol: Single Crystal Growth for X-ray Diffraction

  • Purification: Ensure the compound is of high purity (>98%) as impurities can inhibit crystallization.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution and mount them for X-ray diffraction analysis.

Computational Modeling

Computational chemistry, particularly density functional theory (DFT) and molecular mechanics, plays a crucial role in exploring the conformational landscape of molecules.

  • Conformational Search: Algorithms are used to systematically or randomly explore the different possible conformations of a molecule to identify low-energy structures.

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface.

  • Energy Calculations: The relative energies of the different conformers are calculated to predict their relative populations at a given temperature.

  • NMR Parameter Prediction: Computational methods can be used to predict NMR chemical shifts and coupling constants for different conformers. Comparison of these predicted values with experimental data can help to validate the computational model and identify the major conformers present in solution.

Workflow: Computational Conformational Analysis

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT) C->D E Calculation of Relative Energies (Gibbs Free Energy) D->E F Prediction of NMR Parameters (Chemical Shifts, Coupling Constants) D->F H Determination of Conformational Equilibrium E->H G Comparison with Experimental Data F->G G->H

Caption: A typical workflow for the computational conformational analysis of flexible molecules.

Implications for Drug Design

The conformational properties of decahydroquinoline-2-carboxylic acid and pipecolic acid have profound implications for their application in drug design.

  • Scaffold Rigidity: The rigid nature of the trans-decahydroquinoline scaffold can be advantageous in reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The greater flexibility of pipecolic acid and cis-decahydroquinoline allows for more conformational adaptation upon binding.

  • Pharmacophore Presentation: The axial or equatorial orientation of the carboxylic acid group and other substituents dictates their spatial presentation and ability to interact with specific residues in a binding pocket. Understanding and controlling these conformational preferences is crucial for optimizing ligand-receptor interactions.

  • Peptidomimetics: For pipecolic acid, the influence of N-acylation on the C-2 substituent orientation and the cis/trans amide bond equilibrium are key factors in its use as a proline surrogate to modulate the secondary structure of peptides.

Conclusion

Decahydroquinoline-2-carboxylic acid and pipecolic acid, while both containing a piperidine ring, exhibit distinct and complex conformational properties. Pipecolic acid's behavior is dominated by the chair equilibrium of its single ring and the influential role of N-acylation. Decahydroquinoline-2-carboxylic acid presents a more intricate system where the cis/trans ring fusion establishes a foundational framework upon which the piperidine ring conformation and substituent orientations are built. A thorough understanding of these conformational landscapes, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of novel therapeutics incorporating these valuable scaffolds.

References

  • Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research, 7(1), 67-74.
  • Bermúdez, C., et al. (2019). Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. The Journal of Physical Chemistry Letters, 10(10), 2419-2425.
  • BenchChem. (2025). A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine. BenchChem.
  • Moussa, Z., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 635-643.
  • Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64.
  • Gagnon, D., et al. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(19), 7053-7061.
  • E. M. G. D. de Jong, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Chen, S., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(39), 7854-7859.
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